Phosphonoacetic Acid
Description
Phosphonoacetate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is an antiviral agent with activity against herpes simplex viruses and other members of the herpes virus family. This compound inhibits viral DNA polymerase and inhibits the synthesis of viral DNA.
FOSFONET is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
See also: Cidofovir (related); Fosfonet Sodium Anhydrous (active moiety of).
Properties
IUPAC Name |
2-phosphonoacetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |
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InChI Key |
XUYJLQHKOGNDPB-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2045107 | |
| Record name | Phosphonoacetic acid | |
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Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Phosphonoacetic acid | |
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Solubility |
392 mg/mL at 0 °C | |
| Record name | Phosphonoacetic Acid | |
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Vapor Pressure |
0.00000067 [mmHg] | |
| Record name | Phosphonoacetic acid | |
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CAS No. |
4408-78-0, 36983-81-0 | |
| Record name | Phosphonoacetic acid | |
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| Record name | Phosphonoacetic acid | |
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| Record name | Phosphonoacetic Acid | |
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| Record name | Acetic acid, phosphono- | |
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| Record name | Phosphonoacetic acid | |
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| Record name | PHOSPHONOACETIC ACID | |
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| Record name | Phosphonoacetate | |
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Melting Point |
143-146 °C, 143 - 146 °C | |
| Record name | Phosphonoacetic Acid | |
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| Record name | Phosphonoacetate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of Phosphonoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis methods for phosphonoacetic acid (PAA), a compound of significant interest in medicinal chemistry and drug development. This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the chemical processes.
Introduction
This compound is a well-known antiviral agent that functions by inhibiting viral DNA polymerase. Its synthesis is a critical process for the development of antiviral therapeutics. The most prevalent and industrially viable method for PAA synthesis involves a two-step process: the Michaelis-Arbuzov reaction to form a trialkyl phosphonoacetate intermediate, followed by hydrolysis to yield the final product. An alternative, though less common, route involves the reaction of phosphorus trichloride with a haloacetic acid derivative. This guide will delve into the specifics of these synthetic strategies.
Primary Synthesis Route: Michaelis-Arbuzov Reaction and Subsequent Hydrolysis
The dominant pathway for this compound synthesis leverages the robust and versatile Michaelis-Arbuzov reaction. This method is favored for its high efficiency and adaptability. The overall process can be logically divided into two key stages:
-
Formation of Triethyl Phosphonoacetate: Triethyl phosphite reacts with an ethyl haloacetate (typically ethyl chloroacetate or ethyl bromoacetate) to form triethyl phosphonoacetate.
-
Hydrolysis of Triethyl Phosphonoacetate: The ester groups of triethyl phosphonoacetate are hydrolyzed to yield this compound.
Signaling Pathway for the Primary Synthesis Route
Caption: Overall workflow of the primary synthesis route for this compound.
Quantitative Data for the Primary Synthesis Route
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl chloroacetate | Tetrabutylammonium iodide | 90-120 | 12-16 | >95 (conversion) | 90-95 (crude) | [1] |
| 2. Acidic Hydrolysis | Triethyl phosphonoacetate, Concentrated HCl | - | Reflux | 18-24 | High | >98 (after purification) | [2] |
| 2. Silylation-Methanolysis | Triethyl phosphonoacetate, Bromotrimethylsilane (BTMS), Methanol | - | 60 | 0.5 | 99 | High | [3] |
Detailed Experimental Protocols
Objective: To synthesize triethyl phosphonoacetate from triethyl phosphite and ethyl chloroacetate.
Materials:
-
Triethyl phosphite
-
Ethyl chloroacetate
-
Tetrabutylammonium iodide (catalyst)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure: [1]
-
Charge the reaction vessel with ethyl chloroacetate and a catalytic amount of tetrabutylammonium iodide (e.g., weight ratio of ethyl chloroacetate to catalyst of 1:0.02).
-
Heat the mixture to 90°C under a nitrogen atmosphere.
-
Slowly add triethyl phosphite to the reaction mixture over 6-8 hours, maintaining the internal temperature between 90-110°C.
-
After the addition is complete, increase the temperature to 110-120°C and maintain for an additional 6-8 hours to ensure the reaction goes to completion.
-
The byproduct, ethyl chloride, can be collected using a cold trap.
-
The crude triethyl phosphonoacetate is then purified by vacuum distillation.
Objective: To hydrolyze triethyl phosphonoacetate to produce this compound.
Method A: Acidic Hydrolysis [2]
Materials:
-
Triethyl phosphonoacetate
-
Concentrated hydrochloric acid (20-35%)
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 18-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).
-
Once the reaction is complete, cool the solution and remove the excess HCl and water under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization, for example, from an acetone-water or acetonitrile-water solvent system.[4]
Method B: Silylation-Methanolysis (McKenna Synthesis) [3]
Materials:
-
Triethyl phosphonoacetate
-
Bromotrimethylsilane (BTMS)
-
Acetonitrile (ACN)
-
Methanol
-
Reaction vessel with a reflux condenser and protected from moisture
-
Microwave reactor (optional, can accelerate the reaction)
Procedure:
-
Dissolve triethyl phosphonoacetate in acetonitrile in a dry reaction vessel under a nitrogen atmosphere.
-
Add a twofold excess of bromotrimethylsilane (BTMS).
-
Heat the mixture to 60°C for 30 minutes. The reaction can be performed using conventional heating or a microwave reactor for faster results.
-
After cooling, remove the solvent and any excess BTMS under reduced pressure.
-
Add an excess of methanol to the residue and stir for 10 minutes at room temperature to effect methanolysis.
-
The this compound can be isolated by removing the methanol under vacuum. Further purification can be achieved by recrystallization.
Alternative Synthesis Route: From Phosphorus Trichloride
An alternative, though less frequently employed, method for this compound synthesis involves the reaction of phosphorus trichloride with a suitable carboxylic acid derivative. This route can be advantageous in certain contexts but often involves harsher conditions.
Logical Relationship for the Alternative Synthesis Route
Caption: Simplified logical diagram of the alternative synthesis route for this compound.
Quantitative Data for the Alternative Synthesis Route
Quantitative data for this route is less commonly reported in the literature compared to the Michaelis-Arbuzov pathway. Yields can be variable and are highly dependent on the specific reaction conditions and the nature of the substituted acetic acid used. One study on the synthesis of related bisphosphonic acids from carboxylic acids and phosphorus trichloride reported yields in the range of 38-57%.[5]
Detailed Experimental Protocol
Objective: To synthesize this compound from phosphorus trichloride and a haloacetic acid.
Materials:
-
Phosphorus trichloride (PCl₃)
-
A suitable haloacetic acid (e.g., chloroacetic acid or bromoacetic acid)
-
Methanesulfonic acid (MSA) or another suitable solvent
-
Reaction vessel equipped with a stirrer, dropping funnel, and gas outlet
-
Heating and cooling bath
-
Quenching and work-up apparatus
Procedure: [5]
-
In a reaction vessel, dissolve the haloacetic acid in a suitable solvent such as methanesulfonic acid.
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Slowly add phosphorus trichloride to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a higher temperature (e.g., 70-80°C) for several hours to drive the reaction to completion.
-
The reaction is then carefully quenched by the slow addition of water or an aqueous base.
-
The this compound is then isolated from the aqueous solution, which may involve extraction and subsequent crystallization for purification.
Purification and Characterization
Purification of the final this compound product is crucial to obtain a high-purity compound suitable for research and pharmaceutical applications.
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Common characterization techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of this compound is a well-established process, with the Michaelis-Arbuzov reaction followed by hydrolysis being the most prominent and efficient method. This guide has provided a detailed overview of the key synthetic routes, including experimental protocols and quantitative data to aid researchers in the successful synthesis of this important molecule. The choice of a specific synthetic route and purification method will depend on the desired scale, purity requirements, and available resources. Careful execution of the described procedures is essential for obtaining high-quality this compound for further research and development.
References
Phosphonoacetic Acid: A Technical Guide to its Biochemical Properties and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) is a simple organophosphorus compound that has been extensively studied for its potent and selective antiviral activity, particularly against members of the Herpesviridae family.[1][2] It serves as a crucial tool in virological research and as a lead compound in the development of antiviral therapeutics. This technical guide provides an in-depth overview of the core biochemical properties of PAA, its mechanism of action, and the experimental methodologies used to characterize its effects.
Mechanism of Action
The primary antiviral action of this compound is the selective inhibition of viral DNA polymerases.[3][4][5] PAA acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrates.[4] Its chemical structure mimics the pyrophosphate anion, and it is believed to bind to the pyrophosphate-binding site on the viral DNA polymerase.[2] This binding event prevents the cleavage of pyrophosphate from the incoming dNTP, thereby halting the elongation of the nascent DNA chain and terminating viral DNA synthesis.[1][4]
This selective inhibition is a cornerstone of PAA's utility. It exhibits a significantly higher affinity for viral DNA polymerases compared to host cellular DNA polymerases, such as DNA polymerases α, β, and γ.[4][6] This differential sensitivity contributes to its relatively low cytotoxicity at effective antiviral concentrations.[2]
While the primary target is DNA synthesis, this inhibition has downstream consequences. The synthesis of late viral proteins, which are predominantly structural components of the virion, is significantly reduced in the presence of PAA.[3] This is because the replication of viral DNA is a prerequisite for the efficient transcription of late genes. In contrast, the synthesis of early viral proteins, which include the DNA polymerase itself, is largely unaffected.[3]
Quantitative Data on Inhibitory Activity
The antiviral efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki) against viral and cellular DNA polymerases. These values can vary depending on the specific virus, cell line, and assay conditions used.
| Virus | Cell Line | IC50 (µg/mL) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | BSC-1 | ~10-20 | [7] |
| Human Cytomegalovirus (CMV) | WI-38 | 50 - 100 | [5] |
| Epstein-Barr Virus (EBV) | Human/Marmoset Lymphoblastoid | >30 | [8] |
| Human Herpesvirus 6 (HHV-6) | Cord Blood Mononuclear Cells | Inhibitory | [9] |
Table 1: Antiviral Activity (IC50) of this compound against Various Herpesviruses
| Enzyme | Source | Ki (µM) | Reference |
| HSV-1 DNA Polymerase | Infected Wi-38 cells | ~0.5 | [10] |
| Human DNA Polymerase α | L1210 cells | Sensitive | [6] |
| Human DNA Polymerase β | L1210 cells | Less Sensitive | [6] |
| Human DNA Polymerase γ | L1210 cells | Less Sensitive | [6] |
Table 2: Inhibition Constants (Ki) and Sensitivity of Viral and Cellular DNA Polymerases to this compound
Development of Resistance
Prolonged exposure of herpesviruses to this compound can lead to the selection of drug-resistant mutants.[1][2] The primary mechanism of resistance is the emergence of point mutations within the viral gene encoding the DNA polymerase (the UL30 gene in HSV).[11] These mutations typically occur in conserved regions of the enzyme and result in a DNA polymerase with reduced affinity for PAA, while often retaining its enzymatic function, albeit sometimes with altered fidelity or processivity.[11]
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is the gold standard for determining the in vitro antiviral activity of a compound.[11] It measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the cell culture plates with the host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the different concentrations of PAA-containing medium or control medium to the respective wells.
-
Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of PAA.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 value is calculated as the concentration of PAA that reduces the number of plaques by 50% compared to the virus control.
DNA Polymerase Inhibition Assay
This in vitro assay directly measures the effect of this compound on the activity of viral DNA polymerase.
Materials:
-
Purified or partially purified viral DNA polymerase
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, dithiothreitol)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and unlabeled dNTPs.
-
Add varying concentrations of this compound or a control solvent to the reaction tubes.
-
Initiate the reaction by adding the viral DNA polymerase and the radiolabeled dNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The inhibitory effect of PAA is determined by the reduction in the incorporation of the radiolabeled nucleotide into the DNA.
Analysis of Viral Protein Synthesis
This method is used to assess the impact of this compound on the synthesis of different classes of viral proteins.
Materials:
-
Host cells and virus
-
This compound
-
Cell culture medium deficient in a specific amino acid (e.g., methionine-free medium)
-
Radiolabeled amino acid (e.g., [³⁵S]methionine)
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Infect host cells with the virus in the presence or absence of PAA.
-
At different time points post-infection, starve the cells in the amino acid-deficient medium for a short period.
-
Pulse-label the cells with the radiolabeled amino acid for a defined time.
-
Wash the cells and lyse them to release the proteins.
-
Separate the radiolabeled proteins by SDS-PAGE.
-
Visualize the newly synthesized proteins by autoradiography or phosphorimaging.
-
Compare the protein profiles of PAA-treated and untreated infected cells to identify the effects on early and late viral protein synthesis.
Conclusion
This compound remains a pivotal compound in the study of herpesvirus replication and the development of antiviral drugs. Its well-defined mechanism of action, selective targeting of viral DNA polymerase, and the known pathways of resistance make it an invaluable research tool. The experimental protocols outlined in this guide provide a framework for the continued investigation of PAA and the discovery of novel antiviral agents that build upon its legacy.
References
- 1. Herpes simplex virus DNA polymerase as the site of phosphonoacetate sensitivity: temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of activities of DNA polymerase alpha, beta, gamma, and reverse transcriptase of L1210 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. A comparison of this compound and phosphonoformic acid activity in genital herpes simplex virus type 1 and type 2 infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetics of resistance to this compound in strain KOS of herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutants of herpes simplex virus types 1 and 2 that are resistant to this compound induce altered DNA polymerase activities in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of eucaryotic DNA polymerases by phosphonoacetate and phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Phosphonoacetic Acid: A Technical Guide to its Anti-Herpesvirus Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonoacetic acid (PAA) is a potent and selective inhibitor of herpesvirus replication. Its mechanism of action is centered on the specific targeting of the viral DNA polymerase, an essential enzyme for the propagation of the virus. PAA acts as a noncompetitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) and an uncompetitive inhibitor concerning the DNA template. This indicates that PAA does not directly compete with the building blocks of DNA for the active site, nor does it bind to the DNA itself. Instead, it is widely accepted that PAA binds to the pyrophosphate binding site of the viral DNA polymerase. This interaction prevents the cleavage of pyrophosphate from the incoming dNTP, thereby halting the elongation of the nascent viral DNA chain. The selectivity of PAA for the viral polymerase over host cellular DNA polymerases provides a therapeutic window, minimizing toxicity to the host. Resistance to PAA can arise through specific mutations in the viral DNA polymerase gene, which alter the enzyme's structure and reduce its affinity for the inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative inhibitory data, and key experimental protocols used to elucidate the action of this compound against herpesviruses.
Core Mechanism of Action
This compound's antiviral activity stems from its direct inhibition of the herpesvirus DNA polymerase.[1][2][3][4][5] This enzyme is crucial for the replication of the viral genome and is a prime target for antiviral therapies.
Specific Inhibition of Viral DNA Polymerase
PAA demonstrates a marked selectivity for herpesvirus DNA polymerases over host cell DNA polymerases.[4] This specificity is the cornerstone of its therapeutic potential, as it allows for the disruption of viral replication with limited impact on the host's cellular processes. The presence of PAA in infected cell cultures leads to a significant reduction in the synthesis of viral DNA.[3][6][7][8] This, in turn, prevents the expression of late viral genes, which are dependent on viral DNA replication, and ultimately halts the production of new, infectious virions.[5] Early viral protein synthesis, however, remains largely unaffected.[5]
Mode of Inhibition: Targeting the Pyrophosphate Binding Site
Kinetic studies have revealed that PAA is a noncompetitive inhibitor with respect to dNTPs and an uncompetitive inhibitor with respect to the DNA template. This inhibition pattern suggests that PAA does not bind to the dNTP binding site or directly to the DNA template. Instead, evidence strongly supports the hypothesis that PAA binds to the pyrophosphate (PPi) binding site on the herpesvirus DNA polymerase.[1]
The normal process of DNA elongation by DNA polymerase involves the incorporation of a dNTP into the growing DNA strand, with the subsequent release of a pyrophosphate molecule. PAA, as a structural analog of pyrophosphate, is thought to occupy the PPi binding site on the enzyme, thereby preventing the release of PPi from the newly added dNTP. This stalls the polymerase on the DNA template and terminates further elongation of the viral DNA chain.
dot
Figure 1: Mechanism of this compound inhibition of herpesvirus DNA polymerase.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against various herpesviruses has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its antiviral efficacy.
| Parameter | Virus | Value | Assay Method | Reference |
| Ki | Herpes Simplex Virus (HSV) | ~0.45 µM | In vitro DNA polymerase inhibition assay | |
| IC50 | Herpes Simplex Virus 1 (HSV-1) | More sensitive than HSV-2 in tissue culture | Plaque Reduction Assay | [9] |
| IC50 | Herpes Simplex Virus 2 (HSV-2) | Less sensitive than HSV-1 in tissue culture | Plaque Reduction Assay | [9] |
| Inhibitory Concentration | Human Cytomegalovirus (CMV) | 50-100 µg/mL | Viral DNA Synthesis Inhibition | [6] |
| Inhibitory Concentration | Varicella-Zoster Virus (VZV) | 25-100 µg/mL | Plaque Reduction Assay | [1] |
| Inhibitory Concentration | Epstein-Barr Virus (EBV) | 0.4 mM (~61.6 µg/mL) | Viral Capsid Antigen Synthesis Inhibition | [10] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key in vitro experiments. Below are detailed methodologies for these assays.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Herpesvirus stock of known titer.
-
Serial dilutions of this compound in cell culture medium.
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Seed 6-well plates with host cells and grow to confluency.
-
Prepare serial dilutions of the herpesvirus stock.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cell monolayers with phosphate-buffered saline (PBS).
-
Add the overlay medium containing various concentrations of this compound to the wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, remove the overlay medium and fix the cells with methanol.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The IC50 value is calculated as the concentration of PAA that reduces the number of plaques by 50% compared to the untreated control.
dot```dot graph "Plaque_Reduction_Assay" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed host cells in 6-well plates"]; Infect_Cells [label="Infect cells with herpesvirus"]; Adsorb_Virus [label="Allow virus to adsorb"]; Add_PAA_Overlay [label="Add overlay medium with serial dilutions of PAA"]; Incubate [label="Incubate for plaque formation"]; Fix_and_Stain [label="Fix and stain with crystal violet"]; Count_Plaques [label="Count plaques"]; Calculate_IC50 [label="Calculate IC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Infect_Cells; Infect_Cells -> Adsorb_Virus; Adsorb_Virus -> Add_PAA_Overlay; Add_PAA_Overlay -> Incubate; Incubate -> Fix_and_Stain; Fix_and_Stain -> Count_Plaques; Count_Plaques -> Calculate_IC50; }
Figure 3: Experimental workflow for the in vitro DNA polymerase inhibition assay.
Pyrophosphate Exchange Assay
This assay provides evidence for PAA binding to the pyrophosphate binding site of the DNA polymerase by measuring the exchange of radiolabeled pyrophosphate ([32P]PPi) into dNTPs.
Materials:
-
Purified herpesvirus DNA polymerase.
-
DNA template-primer.
-
Deoxynucleoside triphosphates (dNTPs).
-
Radiolabeled pyrophosphate ([32P]PPi).
-
Reaction buffer.
-
This compound.
-
Thin-layer chromatography (TLC) system or activated charcoal binding assay.
Procedure:
-
Set up reaction mixtures containing the reaction buffer, DNA template-primer, a single dNTP, and [32P]PPi.
-
Add this compound to the test reactions.
-
Initiate the reaction by adding the purified herpesvirus DNA polymerase.
-
Incubate the reactions at 37°C.
-
The polymerase will catalyze the exchange of [32P]PPi into the dNTP.
-
Stop the reaction and separate the [32P]dNTP from the unreacted [32P]PPi using either TLC or an activated charcoal binding assay.
-
Quantify the amount of [32P]dNTP formed.
-
Inhibition of the pyrophosphate exchange reaction by PAA indicates that it competes with PPi for the same binding site on the enzyme.
Resistance to this compound
The development of resistance to this compound in herpesviruses is primarily attributed to mutations within the viral DNA polymerase gene. [5]These mutations typically occur in regions of the enzyme that are critical for PAA binding, without significantly compromising the polymerase's ability to replicate viral DNA. The emergence of PAA-resistant strains is a concern in clinical settings and underscores the importance of understanding the molecular basis of drug-target interactions for the development of new antiviral agents.
Conclusion
This compound serves as a classic example of a targeted antiviral agent. Its specific inhibition of the herpesvirus DNA polymerase, through a well-defined mechanism involving the pyrophosphate binding site, provides a clear rationale for its antiviral activity. The quantitative data on its inhibitory potency and the detailed experimental protocols used to characterize its action offer a robust framework for further research and development in the field of anti-herpesvirus therapy. Understanding the molecular intricacies of PAA's mechanism of action continues to inform the design of novel antiviral drugs with improved efficacy and resistance profiles.
References
- 1. The effect of this compound on the in vitro replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human cytomegalovirus. IV. Specific inhibition of virus-induced DNA polymerase activity and viral DNA replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of this compound and phosphonoformic acid activity in genital herpes simplex virus type 1 and type 2 infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Epstein-Barr virus DNA synthesis and late gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonoacetic Acid: A Technical Guide to its Function as a Viral DNA Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonoacetic acid (PAA) is a non-nucleoside pyrophosphate analog that has been extensively studied for its potent and selective inhibition of viral DNA polymerases, particularly those of the Herpesviridae family. This document provides an in-depth technical overview of PAA, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and the mechanisms of viral resistance. Visualized through logical diagrams and structured data tables, this guide serves as a comprehensive resource for researchers engaged in antiviral drug discovery and development.
Mechanism of Action
This compound's primary antiviral activity stems from its direct inhibition of viral DNA polymerase.[1][2] Unlike nucleoside analogs, PAA does not require intracellular activation via phosphorylation. It acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrates and the DNA template.[3]
PAA specifically targets the pyrophosphate binding site on the viral DNA polymerase.[3] During DNA synthesis, the polymerase catalyzes the incorporation of a dNTP into the growing DNA chain, releasing a pyrophosphate (PPi) molecule. PAA mimics this PPi molecule, binding to the polymerase at or near the PPi binding site. This binding event is thought to lock the enzyme in a conformation that prevents the translocation of the DNA template-primer, thereby halting further DNA elongation.[3]
The inhibitory effect of PAA is highly selective for viral DNA polymerases over host cellular DNA polymerases, which accounts for its relatively low cytotoxicity.[4][5] This selectivity is a critical attribute for a successful antiviral agent. Inhibition of viral DNA replication by PAA consequently blocks the synthesis of late viral proteins, whose expression is dependent on the amplification of the viral genome.[1][6][7]
Figure 1: PAA's disruption of the viral replication cycle.
Quantitative Data on Inhibitory Activity
The efficacy of this compound has been quantified against various viral and cellular DNA polymerases. The following tables summarize the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.
| Table 1: Inhibition of Viral DNA Polymerases by this compound | ||
| Virus | Enzyme | IC50 / Ki (µM) |
| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 0.3 - 1.5 |
| Herpes Simplex Virus 2 (HSV-2) | DNA Polymerase | 0.3 - 1.5 |
| Human Cytomegalovirus (HCMV) | DNA Polymerase | ~1.0 |
| Epstein-Barr Virus (EBV) | DNA Polymerase | ~0.4 |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | Not specified, but replication inhibited |
| Human Herpesvirus 6 (HHV-6) | DNA Polymerase | Not specified, but activity inhibited |
| Table 2: Inhibition of Cellular DNA Polymerases by this compound | ||
| Organism | Enzyme | IC50 / Ki (µM) |
| Human (HeLa cells) | DNA Polymerase α | 25 - 100 |
| Human (HeLa cells) | DNA Polymerase β | > 1000 |
| Human (HeLa cells) | DNA Polymerase γ | > 1000 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as substrate concentrations and pH.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on viral DNA polymerase activity.
Materials:
-
Purified viral DNA polymerase
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT, and KCl)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and three unlabeled dNTPs.
-
Aliquot the reaction mixture into a series of microcentrifuge tubes.
-
Add varying concentrations of this compound to the tubes. Include a no-PAA control.
-
Pre-incubate the mixtures at the optimal temperature for the polymerase (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the radiolabeled dNTP and the purified viral DNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice for at least 30 minutes.
-
Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each PAA concentration relative to the no-PAA control and determine the IC50 value.
Figure 2: Workflow for a DNA polymerase inhibition assay.
Plaque Reduction Assay
This protocol is for determining the antiviral activity of this compound in a cell-based assay.[8][9]
Materials:
-
A susceptible host cell line (e.g., Vero cells for HSV)
-
Complete growth medium
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., growth medium with methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
Multi-well cell culture plates
Procedure:
-
Seed the multi-well plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in growth medium.
-
When the cell monolayer is confluent, remove the growth medium.
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of PAA to the respective wells. Include a no-PAA control.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible in the control wells (typically 2-4 days).
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet solution and then gently wash with water.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each PAA concentration compared to the no-PAA control and determine the IC50 value.
Figure 3: Workflow for a plaque reduction assay.
Viral Resistance to this compound
Resistance to this compound can arise through mutations in the viral DNA polymerase gene.[2][10][11] These mutations typically occur in conserved regions of the polymerase that are involved in substrate binding or catalysis. The emergence of PAA-resistant strains involves the selection of mutants that are progressively better adapted to replicate in the presence of the drug.[1]
Studies with herpes simplex virus have identified specific amino acid substitutions in the DNA polymerase that confer resistance to PAA.[12] The resistance phenotype observed in cell culture (e.g., increased plaque formation in the presence of PAA) correlates with the resistance of the purified mutant DNA polymerase to the drug in vitro.[1]
| Table 3: Examples of PAA Resistance Mutations in HSV-1 DNA Polymerase | |
| Region | Amino Acid Substitution |
| II | Alanine to Valine |
| III | Serine to Asparagine |
| V | Cysteine to Tyrosine |
The study of PAA-resistant mutants has been instrumental in confirming that the viral DNA polymerase is the direct target of the drug and has aided in the genetic mapping of the polymerase gene.[12]
References
- 1. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of eucaryotic DNA polymerases by phosphonoacetate and phosphonoformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibition of Frog Virus 3 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herpesvirus Late Gene Expression: A Viral-Specific Pre-initiation Complex Is Key - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Herpes simplex virus DNA polymerase as the site of phosphonoacetate sensitivity: temperature-sensitive mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Phosphonoacetic Acid: A Deep Dive into Antiviral Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) is a potent and selective inhibitor of viral DNA polymerases, exhibiting significant antiviral activity, particularly against herpesviruses. Its mechanism of action and the specific structural features required for this activity have been the subject of extensive research, providing a classic case study in structure-activity relationships (SAR). This technical guide delves into the core principles of PAA's SAR, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its molecular interactions and experimental workflows.
Core Concepts of this compound's Structure-Activity Relationship
The antiviral activity of this compound is intrinsically linked to its unique chemical structure, which allows it to selectively target and inhibit viral DNA polymerases. The fundamental SAR principles are as follows:
-
Essential Functional Groups: Both the phosphono (-PO(OH)₂) and the carboxyl (-COOH) groups are absolutely essential for antiviral activity. Replacement of either group leads to a complete loss of function[1][2]. These two acidic moieties are crucial for the molecule's interaction with the pyrophosphate binding site on the viral DNA polymerase.
-
Critical Internuclear Distance: The distance between the phosphono and carboxyl groups is a critical determinant of activity. Increasing this distance by inserting additional methylene groups between them results in a significant decrease or complete loss of antiviral efficacy[1][2]. This strict spatial requirement underscores the precise fit needed within the enzyme's active site.
-
Methylene Bridge Modifications: While substitutions on the central methylene carbon are generally detrimental to activity, some modifications are tolerated to a limited extent, albeit with reduced potency[1][2]. This suggests that while the core scaffold is vital, minor steric changes can be accommodated, potentially influencing pharmacokinetic properties.
-
Esterification Reduces Potency: Conversion of the phosphono or carboxyl groups into their corresponding esters significantly diminishes or abolishes antiviral activity in in-vitro enzyme assays[3]. However, some ester derivatives, considered prodrugs, may exhibit activity in cell-based assays, presumably after intracellular hydrolysis back to the active PAA form[4].
Quantitative Analysis of PAA and its Analogs
The inhibitory effects of PAA and its derivatives have been quantified using various assays, primarily focusing on the inhibition of viral DNA polymerase and the reduction of viral replication in cell culture. The following tables summarize key quantitative data from published studies.
| Compound | Target Enzyme/Virus | Assay Type | IC50 (µM) | Reference |
| This compound (PAA) | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 0.5 | [2] |
| This compound (PAA) | Human Herpesvirus 6 DNA Polymerase | Enzyme Inhibition Assay | ~1.0 | [5] |
| Phosphonoformic acid (PFA) | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 0.6 | [2] |
| Phosphonopropionic acid | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | >1000 | [6] |
| Ethyl phosphonoacetate | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 100 | [2] |
| Phenyl phosphonoacetate | Herpes Simplex Virus 1 DNA Polymerase | Enzyme Inhibition Assay | 300 | [2] |
Table 1: Inhibitory Concentration (IC50) of PAA and Analogs against Viral DNA Polymerase.
| Compound | Virus | Cell Line | Assay Type | EC50 (µg/mL) | Reference |
| This compound (PAA) | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 10 | [7] |
| This compound (PAA) | Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction Assay | 10 | [7] |
| BUdR-PAA derivative | Herpes Simplex Virus 1 (HSV-1) | - | Antiviral Assay | Highly Active | [4] |
| BUdR-PFA derivative | Herpes Simplex Virus 2 (HSV-2) | - | Antiviral Assay | Highly Active | [4] |
Table 2: Effective Concentration (EC50) of PAA and Derivatives in Cell-Based Antiviral Assays.
Experimental Protocols
Viral DNA Polymerase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral DNA polymerase.
a. Purification of Viral DNA Polymerase:
-
Infect susceptible host cells (e.g., HeLa or Vero cells) with a high multiplicity of infection of the target virus (e.g., Herpes Simplex Virus).
-
After incubation to allow for maximal virus replication, harvest the infected cells.
-
Lyse the cells using a hypotonic buffer followed by Dounce homogenization.
-
Centrifuge the lysate to pellet nuclei and cellular debris.
-
Subject the nuclear extract to a series of column chromatography steps for purification. A typical scheme involves:
-
DEAE-cellulose chromatography.
-
Phosphocellulose chromatography.
-
DNA-cellulose affinity chromatography.
-
-
Elute the polymerase and collect fractions. Assay fractions for DNA polymerase activity to identify those containing the purified enzyme.
-
Pool active fractions and dialyze against a storage buffer containing glycerol for stability.
b. Inhibition Assay Protocol:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl).
-
Activated calf thymus DNA (as a template-primer).
-
A mixture of three unlabeled deoxynucleoside triphosphates (dATP, dGTP, dCTP).
-
A radiolabeled deoxynucleoside triphosphate (e.g., [³H]dTTP).
-
Purified viral DNA polymerase.
-
-
Add varying concentrations of the test compound (e.g., PAA or its analogs) to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the enzyme and incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters and wash thoroughly to remove unincorporated radiolabeled nucleotides.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This cell-based assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock in a serum-free medium.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Remove the growth medium from the confluent cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).
-
After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum.
-
Overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) that includes the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with a vital stain (e.g., crystal violet). The viable cells will stain, while the areas of cell death due to viral lysis (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Visualizing the Molecular and Experimental Landscape
Mechanism of Action of this compound
Caption: PAA competitively inhibits the pyrophosphate binding site on viral DNA polymerase.
Key Structural Features of this compound for Antiviral Activity
Caption: The essential functional groups and spacing in PAA for antiviral activity.
Experimental Workflow for a Plaque Reduction Assay
Caption: A streamlined workflow for determining antiviral efficacy using a plaque reduction assay.
Conclusion
The structure-activity relationship of this compound provides a clear and compelling example of the principles of rational drug design. The stringent requirements for its two acidic functional groups and their spatial separation highlight the specificity of its interaction with the viral DNA polymerase. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation into this important class of inhibitors and the design of novel therapeutic agents.
References
- 1. Inhibition of DNA Polymerase from Herpes Simplex Virus-Infected Wi-38 Cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonoformate and phosphonoacetate derivatives of 5-substituted 2'-deoxyuridines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonoacetic Acid: A Technical Guide to its Role in Inhibiting Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonoacetic acid (PAA) is a non-nucleoside analog that has been extensively studied for its potent antiviral properties, particularly against members of the Herpesviridae family. This technical guide provides an in-depth analysis of the molecular mechanisms by which PAA inhibits viral replication. It details the compound's primary target, the viral DNA polymerase, and elucidates its mode of action as a non-competitive inhibitor. This document also presents a compilation of quantitative data on its efficacy against various viruses, detailed experimental protocols for assessing its antiviral activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a simple organophosphorus compound that has demonstrated significant and selective inhibition of the replication of several DNA viruses.[1] Its discovery as an antiviral agent has been pivotal in understanding the function of viral DNA polymerases and has served as a prototype for the development of other pyrophosphate analog inhibitors. This guide will explore the core aspects of PAA's antiviral activity, providing researchers and drug development professionals with a comprehensive resource on its mechanism of action.
Mechanism of Action
The primary molecular target of this compound is the viral DNA polymerase, an essential enzyme for the replication of the viral genome.[2] PAA's inhibitory effect is highly selective for viral DNA polymerases over cellular DNA polymerases, which accounts for its relatively low cytotoxicity.[1]
Inhibition of Viral DNA Polymerase
PAA acts as a non-competitive inhibitor of the viral DNA polymerase with respect to deoxynucleoside triphosphates (dNTPs).[1] It is believed to bind to the pyrophosphate binding site on the viral DNA polymerase, thereby preventing the cleavage of pyrophosphate from the incoming dNTP and its subsequent incorporation into the growing DNA chain.[1] Kinetic analyses have shown that PAA does not compete with the DNA template for binding to the polymerase.[1]
Effect on Viral DNA Synthesis
By inhibiting the viral DNA polymerase, PAA directly halts the synthesis of viral DNA.[3] This blockade of genome replication prevents the production of new progeny virions. Studies have shown that in the presence of inhibitory concentrations of PAA, early viral protein synthesis proceeds normally, but the synthesis of late viral proteins, which is dependent on viral DNA replication, is significantly reduced.[2]
Resistance to this compound
Viral resistance to PAA has been observed and is primarily associated with mutations in the gene encoding the viral DNA polymerase.[2] These mutations often occur in conserved regions of the enzyme and lead to a decreased affinity of the polymerase for PAA, while still maintaining its enzymatic function. The emergence of PAA-resistant strains has been a valuable tool in genetic studies of herpesviruses.[2]
Quantitative Data: Antiviral Activity of this compound
The inhibitory activity of this compound has been quantified against a range of viruses. The following tables summarize the 50% inhibitory concentration (IC50) and inhibition constant (Ki) values obtained from various studies.
| Virus Family | Virus | Assay Type | Cell Type | IC50 (µg/mL) | Reference |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | BSC-1 | Not specified, but replication is inhibited | [3] |
| Herpesviridae | Human Cytomegalovirus (HCMV) | DNA Synthesis Inhibition | WI-38 | 50-100 | [4] |
| Herpesviridae | Epstein-Barr Virus (EBV) | Viral Capsid Antigen Synthesis Inhibition | Lymphoblastoid cell lines | ≥30 | [5] |
| Herpesviridae | Human Herpesvirus 6 (HHV-6) | Replication Inhibition | Mononuclear cells | Not specified, but replication is inhibited | [6][7] |
| Poxviridae | Vaccinia Virus | Growth Inhibition | HeLa and BSC-1 | ≥200 | [8] |
| Enzyme Source | Inhibition Constant (Ki) (µM) | Reference |
| Vaccinia Virus DNA Polymerase (Wild-type) | ~25 | [8] |
| Vaccinia Virus DNA Polymerase (PAA-resistant mutant) | ~300 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of this compound.
-
Culture medium (e.g., DMEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed 6-well plates with host cells and grow to confluence.
-
Prepare serial dilutions of PAA in culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of PAA to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque inhibition against the logarithm of the PAA concentration.
DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of PAA on the activity of viral DNA polymerase.
Materials:
-
Purified or partially purified viral DNA polymerase.
-
Activated DNA template (e.g., activated calf thymus DNA).
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP).
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).[9]
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT).
-
Serial dilutions of this compound.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled dNTP.
-
Add the viral DNA polymerase to the reaction mixture.
-
Add the different concentrations of PAA to the respective reaction tubes.
-
Initiate the reaction by incubating at the optimal temperature for the polymerase (e.g., 37°C).
-
At various time points, stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized, radiolabeled DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the rate of DNA synthesis for each PAA concentration and calculate the Ki value.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the action of this compound.
Caption: Mechanism of this compound (PAA) Inhibition of Viral DNA Replication.
Caption: Herpes Simplex Virus (HSV) DNA Replication Signaling Pathway.[10][11][12][13][14]
Caption: Experimental Workflow for Antiviral Drug Screening.
References
- 1. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effect of this compound on the expression of Epstein-Barr viral antigens and virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility of human herpesvirus 6 to antivirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic evidence for vaccinia virus-encoded DNA polymerase: isolation of phosphonoacetate-resistant enzyme from the cytoplasm of cells infected with mutant virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Phosphonoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) is a well-characterized antiviral compound that selectively inhibits the replication of herpesviruses. Its mechanism of action involves the specific inhibition of the virus-encoded DNA polymerase, making it an important tool for virological research and a reference compound in the development of new anti-herpesvirus agents.[1][2][3] These application notes provide a detailed protocol for determining the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action
This compound is a non-competitive inhibitor of viral DNA polymerase.[2] It mimics the pyrophosphate molecule and binds to the pyrophosphate-binding site on the viral DNA polymerase.[4][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the nascent viral DNA chain and preventing viral replication.[2] Notably, PAA exhibits a higher affinity for viral DNA polymerases than for host cell DNA polymerases, which accounts for its selective antiviral activity and relatively low cytotoxicity.[2][3]
Caption: Mechanism of action of this compound (PAA).
Experimental Protocols
Cytotoxicity Assay
A cytotoxicity assay is essential to determine the concentration range of the test compound that is non-toxic to the host cells. This ensures that any observed antiviral effect is due to the specific inhibition of viral replication and not a consequence of cell death.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[6][8]
Materials:
-
Host cells (e.g., Vero cells, WI-38 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (PAA)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of PAA in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the different PAA concentrations to the respective wells. Include wells with medium only as a cell control (untreated).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C in the dark.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
In Vitro Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Host cells (e.g., Vero cells)
-
Herpes simplex virus type 1 (HSV-1)
-
Complete cell culture medium
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
This compound (PAA)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
Formalin (10%)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed the plates with host cells to form a confluent monolayer.
-
In a separate tube, prepare serial dilutions of PAA.
-
Pre-incubate the virus with the different concentrations of PAA for 1 hour at 37°C.
-
Remove the medium from the cell monolayers and infect the cells with the virus-PAA mixtures at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of PAA to each well.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each PAA concentration compared to the virus control (no PAA). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Caption: Experimental workflow for the in vitro antiviral assay.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in a table for clear comparison.
| Compound | CC₅₀ (µg/mL) | EC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | >100 | 10 - 50 | >2 - 10 |
| Positive Control | Value | Value | Value |
| Test Compound(s) | Value | Value | Value |
Note: The provided values for this compound are approximate and can vary depending on the specific cell line, virus strain, and experimental conditions.[3][9][10] The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound; a higher SI value is desirable.[6]
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of the antiviral activity of this compound against herpesviruses. By following these detailed methodologies for cytotoxicity and plaque reduction assays, researchers can obtain reliable and reproducible data. The provided diagrams illustrate the mechanism of action and experimental workflow, aiding in the understanding and execution of these assays. These protocols can be adapted for the screening and characterization of novel antiviral compounds.
References
- 1. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Mechanisms of Action | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The effect of this compound on the in vitro replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Phosphonoacetic Acid to Elucidate Herpesvirus Replication
Introduction
Phosphonoacetic acid (PAA) is a non-nucleoside pyrophosphate analog that has been instrumental in the study of herpesvirus replication. It serves as a specific and potent inhibitor of herpesvirus-induced DNA polymerases, making it an invaluable tool for researchers investigating the viral life cycle, characterizing viral enzymes, and selecting for drug-resistant mutants. PAA specifically targets the viral DNA polymerase, with minimal effects on host cell DNA polymerases at concentrations that inhibit viral replication[1][2]. This selective inhibition allows for the dissection of viral DNA synthesis from host cellular processes. These notes provide detailed protocols for using PAA to study herpesvirus replication, including methods for assessing antiviral activity, measuring DNA synthesis inhibition, and selecting for resistant viral strains.
Mechanism of Action
PAA inhibits herpesvirus DNA polymerase by acting as a non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) and a competitive inhibitor with respect to pyrophosphate. It binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP. This stalls the polymerase and terminates DNA chain elongation. The drug does not affect viral adsorption, penetration, or early protein synthesis, but specifically blocks viral DNA synthesis, which in turn prevents the expression of late viral proteins[3][4][5][6].
Caption: Mechanism of PAA inhibition of herpesvirus DNA polymerase.
Quantitative Data Summary
The effective concentration of PAA varies depending on the specific herpesvirus, cell type, and experimental conditions. The following table summarizes key quantitative data from published studies.
| Virus | Cell Type | PAA Concentration (µg/mL) | Effect Observed | Citation |
| Herpes Simplex Virus (HSV) | BSC-1 | 100 | Completely inhibits wild-type virus replication. | [1][7][8] |
| Herpes Simplex Virus (HSV) | Infected Nuclei (in vitro) | 100 | 73% inhibition of viral DNA synthesis. | [1] |
| Human Cytomegalovirus (CMV) | Tissue Culture | 50 - 100 | Completely inhibits viral DNA synthesis. | [2][9] |
| Human Cytomegalovirus (CMV) | In vitro (purified enzyme) | 10 | Specific inhibition of CMV-induced DNA polymerase. | [2] |
| Human Herpesvirus 6 (HHV-6) | Cord Blood Mononuclear Cells | Not specified | Inhibits HHV-6 replication and specific DNA polymerase activity. | [10] |
| Herpes Simplex Virus 1 (HSV-1) | Mouse Embryo Fibroblast | Not specified | ~3-fold more sensitive to PAA than HSV-2. | [11] |
| Herpes Simplex Virus (HSV) | WI-38 | 10 | No significant change in the number of cells. | [4] |
| Herpes Simplex Virus (HSV) | WI-38 | 50 - 100 | Reduction in the number of host cells. | [4] |
Experimental Protocols
Protocol 1: Viral Plaque Reduction Assay
This assay is the standard method for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles, measured as plaque-forming units (PFU).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero or BSC-1 cells for HSV) in 6-well plates.
-
Virus stock of known titer.
-
This compound (PAA) stock solution (e.g., 10 mg/mL in water, filter-sterilized).
-
Growth medium (e.g., DMEM with 10% FBS).
-
Infection medium (e.g., DMEM with 2% FBS).
-
Overlay medium: 2X infection medium mixed 1:1 with 1.2% agarose or other semi-solid medium like methylcellulose.[12]
-
Fixing solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a 95-100% confluent monolayer on the day of infection.[12]
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in infection medium to yield a countable number of plaques (typically 20-100 plaques/well).[13]
-
Infection: Remove the growth medium from the cell monolayers. Wash once with PBS. Inoculate duplicate wells with 100-200 µL of the appropriate virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption. Gently rock the plates every 15-20 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[12]
-
PAA Treatment & Overlay:
-
During the adsorption period, prepare the overlay medium containing the desired final concentrations of PAA (e.g., 0, 10, 20, 50, 100 µg/mL). Keep the agarose-containing medium in a 42-45°C water bath to prevent solidification.
-
After adsorption, aspirate the inoculum and gently add 2 mL of the PAA-containing overlay medium to each well.[12]
-
-
Incubation: Allow the overlay to solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.
-
Fixation and Staining:
-
Aspirate the overlay.
-
Add 1 mL of fixing solution to each well and incubate for at least 30 minutes.
-
Discard the fixing solution, and add 0.5 mL of crystal violet staining solution to each well for 10-15 minutes.
-
Gently wash the wells with water and allow the plates to dry.
-
-
Quantification: Count the number of plaques in each well. Calculate the PFU/mL and determine the percent inhibition for each PAA concentration relative to the no-drug control.
Caption: Experimental workflow for a viral plaque reduction assay.
Protocol 2: Viral DNA Synthesis Inhibition Assay
This protocol measures the direct impact of PAA on viral DNA replication, often by quantifying the incorporation of a radiolabeled nucleoside. Modern non-radioactive methods like quantitative PCR (qPCR) can also be used.[14]
Materials:
-
Host cells in 12-well or 24-well plates.
-
Virus stock.
-
This compound (PAA) stock solution.
-
Infection medium.
-
[³H]-Thymidine.
-
Cell lysis buffer.
-
Trichloroacetic acid (TCA), ice-cold.
-
Ethanol, ice-cold.
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Infection: Infect confluent monolayers of host cells with herpesvirus at a high multiplicity of infection (MOI) to ensure synchronous infection. Allow virus to adsorb for 1 hour.
-
Treatment: Remove the inoculum, wash the cells, and add fresh medium containing various concentrations of PAA. Include a "no virus" control and a "no PAA" control.
-
Radiolabeling: At a time corresponding to peak viral DNA synthesis (e.g., 6-8 hours post-infection for HSV), add [³H]-Thymidine to the medium of each well. Incubate for a defined period (e.g., 4-12 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer.
-
DNA Precipitation:
-
Transfer the lysate to a microfuge tube.
-
Precipitate the nucleic acids by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
-
Washing:
-
Centrifuge to pellet the precipitate.
-
Wash the pellet with ice-cold 5% TCA, followed by a wash with ice-cold 70% ethanol to remove unincorporated [³H]-Thymidine.
-
-
Quantification:
-
Resuspend the final DNA pellet in a small volume of water or appropriate buffer.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Compare the counts per minute (CPM) from PAA-treated wells to the "no PAA" control to determine the percentage of inhibition of DNA synthesis.
Protocol 3: Selection and Characterization of PAA-Resistant (PAAr) Mutants
PAA is an excellent tool for selecting resistant mutants, which are invaluable for genetic studies and understanding drug resistance mechanisms. Resistance typically arises from mutations in the viral DNA polymerase gene.[3][15]
Procedure:
-
Initial Selection:
-
Infect a large population of cells (e.g., in a T-75 flask) with a wild-type virus stock.
-
After adsorption, add medium containing a concentration of PAA that is sufficient to inhibit the majority of wild-type virus replication (e.g., 20-50 µg/mL).
-
Incubate until cytopathic effect (CPE) is observed, which may take longer than a normal infection. This selects for naturally occurring resistant variants.[6]
-
(Optional) For higher mutation frequency, the virus stock can be mutagenized with an agent like 5-bromodeoxyuridine (BUdR) prior to selection.[1][8]
-
-
Serial Passaging:
-
Harvest the virus from the flask showing CPE. This is Passage 1 (P1).
-
Use the P1 virus stock to infect a new flask of cells, this time in the presence of the same or a slightly higher concentration of PAA.
-
Repeat this process for several passages, gradually increasing the PAA concentration as the viral population becomes more resistant.[3]
-
-
Clonal Isolation by Plaque Purification:
-
After several passages, the viral population will be enriched for resistant mutants.
-
Perform a plaque assay using the resistant virus stock on cells overlaid with a high concentration of PAA (e.g., 100 µg/mL).
-
Isolate several well-formed, individual plaques.
-
-
Stock Amplification: Amplify each isolated plaque into a high-titer clonal virus stock in the presence of selective pressure (PAA).
-
Phenotypic Characterization:
-
Confirm the resistance phenotype of each clonal stock using a plaque reduction assay (Protocol 1).
-
Compare the IC50 (the concentration of drug that inhibits 50% of plaque formation) of the mutant viruses to the wild-type parent. PAAr mutants will have a significantly higher IC50.
-
-
Genotypic Characterization:
-
Extract viral DNA from the purified resistant stocks.
-
Use PCR and Sanger sequencing to sequence the viral DNA polymerase gene (e.g., UL30 for HSV-1).
-
Compare the sequence to the wild-type parent to identify mutations responsible for the resistance phenotype.
-
Caption: Logical workflow for selecting PAA-resistant herpesvirus mutants.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Herpes Simplex Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of this compound and phosphonoformic acid activity in genital herpes simplex virus type 1 and type 2 infections of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Selection of Drug-Resistant Virus Strains Using Phosphonoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) is a non-nucleoside analog inhibitor that has been instrumental in the study of viral replication and the development of antiviral therapies. Its primary mechanism of action is the specific inhibition of viral DNA polymerases, making it a valuable tool for selecting for and characterizing drug-resistant viral strains.[1][2][3] This document provides detailed application notes and protocols for utilizing PAA in the selection and analysis of drug-resistant viruses, particularly herpesviruses.
Mechanism of Action
PAA selectively targets the pyrophosphate-binding site of viral DNA polymerases, effectively halting DNA synthesis.[4] At concentrations that inhibit viral replication, PAA shows minimal effect on host cell DNA synthesis, allowing for the specific selection of viruses that have acquired resistance-conferring mutations in their DNA polymerase gene.[3][5][6][7] The emergence of resistance is often a stepwise process, with sequential mutations leading to progressively higher levels of resistance.[1][2]
Data Presentation: PAA Resistance in Herpesviruses
The following table summarizes the effective concentrations of PAA against wild-type and resistant herpesvirus strains, providing a quantitative measure of resistance.
| Virus | Strain | Cell Line | PAA Concentration for Inhibition (Wild-Type) | Level of Resistance (Fold Increase in EC50) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | KOS | BSC-1 | ~10-20 µg/mL | Not specified | [5] |
| Herpes Simplex Virus 1 (HSV-1) | Various | BHK-21 | Not specified | Variable | [8] |
| Human Cytomegalovirus (HCMV) | Towne | HEL cells | 10 µg/mL | 6- to 13-fold | [6] |
| Epstein-Barr Virus (EBV) | P3HR-1 | - | ≥30 µg/mL (inhibits VCA synthesis) | Not applicable | [9] |
Note: EC50 values can vary depending on the cell line, virus strain, and assay conditions.
Experimental Protocols
Protocol 1: Selection of PAA-Resistant Virus Strains by Serial Passage
This protocol describes the general method for selecting PAA-resistant virus strains by culturing the virus in the presence of increasing concentrations of PAA.
Materials:
-
Virus stock (e.g., HSV-1, HCMV)
-
Permissive host cell line (e.g., Vero, BSC-1, human foreskin fibroblasts)
-
Cell culture medium and supplements
-
This compound (PAA) stock solution (e.g., 10 mg/mL in water, filter-sterilized)
-
96-well plates, T-25 flasks, or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Cell Monolayers: Seed the permissive host cells in appropriate culture vessels and grow until they form a confluent monolayer.
-
Initial Infection and PAA Treatment:
-
Infect the cell monolayers with the wild-type virus at a low multiplicity of infection (MOI) (e.g., 0.01-0.1 PFU/cell).
-
After the virus adsorption period (e.g., 1 hour), remove the inoculum and add fresh culture medium containing a starting concentration of PAA. The initial concentration should be at or slightly below the 50% effective concentration (EC50) for the wild-type virus.
-
-
Incubation and Observation: Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).
-
Virus Harvest: Once CPE is observed in the PAA-treated cultures, harvest the virus-containing supernatant. This represents the first-passage virus (P1).
-
Serial Passage:
-
Use the P1 virus harvest to infect fresh cell monolayers.
-
After adsorption, add a medium containing a slightly higher concentration of PAA than the previous passage.
-
Repeat the process of infection, incubation, and harvest for multiple passages. With each passage, a gradual increase in the PAA concentration will select for viruses with progressively higher levels of resistance.[1][2]
-
-
Isolation of Resistant Clones: After several passages, the virus population should be enriched for PAA-resistant variants. To isolate clonal populations, perform a plaque assay under PAA-containing overlay medium.
-
Plaque Purification:
-
Infect cell monolayers with serial dilutions of the resistant virus population.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the selective concentration of PAA.
-
After plaques form, pick individual, well-isolated plaques using a sterile pipette tip.
-
Amplify each plaque-purified virus in fresh cell cultures (still in the presence of PAA) to generate clonal stocks of the resistant virus.
-
-
Characterization of Resistant Phenotype: Confirm the resistance of the plaque-purified viruses by performing a viral yield reduction assay or plaque reduction assay and comparing the EC50 value to that of the wild-type virus.
Protocol 2: Characterization of PAA-Resistant DNA Polymerase Activity
This protocol provides a method to determine if the observed resistance is due to alterations in the viral DNA polymerase.
Materials:
-
Wild-type and PAA-resistant virus stocks
-
Permissive host cells
-
Cell lysis buffer
-
DNA polymerase assay kit or reagents (including dNTPs, activated calf thymus DNA as a template-primer, and radiolabeled dNTPs, e.g., [3H]dTTP)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Cell Extracts:
-
Infect confluent monolayers of host cells with either the wild-type or the PAA-resistant virus at a high MOI (e.g., 5-10 PFU/cell).
-
At the time of maximal viral DNA polymerase expression (e.g., 12-18 hours post-infection for HSV), harvest the cells.
-
Prepare cell extracts containing the viral DNA polymerase according to standard laboratory protocols. This typically involves cell lysis and partial purification of the enzyme.
-
-
DNA Polymerase Assay:
-
Set up the DNA polymerase reaction mixtures. Each reaction should contain the cell extract, reaction buffer, dNTPs (including the radiolabeled dNTP), and template-primer DNA.
-
Create a series of reactions for both wild-type and resistant enzyme extracts with varying concentrations of PAA.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Quantification of DNA Synthesis:
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DNA polymerase activity at each PAA concentration relative to the no-drug control for both the wild-type and resistant enzymes.
-
Plot the percentage of activity against the PAA concentration to determine the IC50 (the concentration of PAA that inhibits 50% of the enzyme activity). A higher IC50 for the mutant enzyme compared to the wild-type enzyme indicates that resistance is due to a change in the DNA polymerase.[1]
-
Visualizations
Mechanism of PAA Action and Resistance
Caption: Mechanism of PAA inhibition and viral resistance.
Workflow for Selecting PAA-Resistant Viruses
Caption: Experimental workflow for PAA-resistant virus selection.
References
- 1. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics of resistance to this compound in strain KOS of herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of this compound-resistant mutants of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Differential effect of this compound on the expression of Epstein-Barr viral antigens and virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphonoacetic Acid: A Tool for Probing Viral Genetics and Developing Antiviral Strategies
Introduction
Phosphonoacetic acid (PAA) is a non-nucleoside analog that has played a pivotal role in the field of virology, particularly in the study of herpesviruses. Its specific mechanism of action, targeting the viral DNA polymerase, has made it an invaluable tool for researchers, scientists, and drug development professionals. These application notes provide an overview of the utility of PAA in viral genetics and detail key experimental protocols for its use in the laboratory.
Application Notes
Mechanism of Action
This compound selectively inhibits the replication of various viruses, with a particularly pronounced effect on herpesviruses.[1][2] The primary target of PAA is the viral DNA polymerase, an essential enzyme for the replication of the viral genome.[1][3][4] PAA acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate substrates.[5] It is believed to bind to the pyrophosphate binding site on the viral DNA polymerase, thereby stalling the elongation of the nascent DNA chain.[1] This specific inhibition of the viral enzyme, with relatively low impact on host cell DNA polymerases, accounts for its selective antiviral activity and low cellular toxicity.[1][2]
A Tool for Viral Genetics
The specific action of PAA on viral DNA polymerase makes it an excellent tool for genetic studies of viruses. One of its most significant applications is in the selection and characterization of drug-resistant viral mutants.[3][6][7][8] Continuous passage of a virus in the presence of PAA leads to the selection of resistant mutants.[3] These resistant viruses often harbor mutations in the gene encoding the DNA polymerase, providing direct genetic evidence of the drug's target.[3][7] The frequency of PAA-resistant mutants can be as high as 1 in 10,000 plaque-forming units after mutagenesis.[6][8][9]
The generation of PAA-resistant mutants allows for:
-
Mapping of resistance mutations: Identifying the specific amino acid changes in the DNA polymerase that confer resistance.
-
Structure-function analysis of DNA polymerase: Understanding the domains of the polymerase involved in drug interaction and catalytic activity.
-
Genetic complementation and recombination studies: PAA-resistant markers can be used in genetic crosses to map other viral genes.[3]
Impact on Viral Protein Synthesis
PAA's inhibition of viral DNA synthesis has a downstream effect on the expression of viral genes. While early viral proteins (alpha and beta groups) are synthesized in normal amounts in the presence of PAA, the synthesis of late viral proteins (gamma group) is significantly reduced.[3] This is because the replication of the viral genome is a prerequisite for the efficient transcription of late genes. This property allows researchers to dissect the temporal regulation of viral gene expression.
Quantitative Data Summary
The following tables summarize key quantitative data related to the antiviral activity of this compound.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | IC50 / Inhibitory Concentration | Reference |
| Herpes Simplex Virus 1 (HSV-1) | WI-38 | 10 µg/mL (MIC for CPE) | [10] |
| Herpes Simplex Virus (HSV) | BSC-1 | 100 µg/mL (inhibits replication) | [6][8][9] |
| Human Cytomegalovirus (HCMV) | - | 50-100 µg/mL (inhibits DNA synthesis) | [2] |
| Frog Virus 3 | BHK | >200 µg/mL (inhibits replication) | [11] |
| Vaccinia Virus | HeLa, BSC-1 | ≥200 µg/mL (prevents growth) | [5] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; CPE: Cytopathic effect.
Table 2: Characterization of PAA-Resistant Viral Mutants
| Virus | Mutant Characteristic | Fold Resistance | Genetic Locus of Mutation | Reference |
| Herpes Simplex Virus (HSV) | PAA-resistant | - | DNA Polymerase Gene | [3][6][8] |
| Human Cytomegalovirus (HCMV) | PAA-resistant | 6- to 13-fold | DNA Polymerase Gene | [7] |
| Vaccinia Virus | PAA-resistant | - | DNA Polymerase Gene | [5] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity
This protocol determines the concentration of PAA that inhibits virus-induced plaque formation in a cell monolayer.
Materials:
-
Confluent cell monolayers in 6-well plates (e.g., Vero, BSC-1, or other susceptible cells)
-
Virus stock of known titer (PFU/mL)
-
This compound (PAA) stock solution (e.g., 10 mg/mL in sterile water or media)
-
Growth medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of the PAA stock solution in growth medium to achieve the desired final concentrations.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
PAA Treatment: After incubation, remove the virus inoculum and wash the cells once with PBS. Add 2 mL of overlay medium containing the different concentrations of PAA to each well. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible in the control wells.
-
Staining and Plaque Counting: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each PAA concentration relative to the "no drug" control. Determine the IC50 value, which is the concentration of PAA that reduces the number of plaques by 50%.
Protocol 2: Selection of PAA-Resistant Viral Mutants
This protocol describes the method for generating and isolating viral mutants that are resistant to the inhibitory effects of PAA.
Materials:
-
High-titer wild-type virus stock
-
Susceptible host cells
-
Growth medium
-
This compound (PAA)
-
Overlay medium for plaque purification
Procedure:
-
Initial Selection: Infect a large population of host cells with the wild-type virus at a high multiplicity of infection (MOI).
-
PAA Treatment: Add a concentration of PAA to the growth medium that is sufficient to inhibit the replication of the wild-type virus (determined from the plaque reduction assay).
-
Virus Harvest: Incubate the infected cells until cytopathic effect (CPE) appears, which may take longer than in the absence of the drug. Harvest the virus from the cell lysate. This harvested virus population is enriched for PAA-resistant mutants.
-
Serial Passage: Repeat the process of infection and treatment with PAA for several passages. With each passage, you can optionally increase the concentration of PAA to select for more highly resistant mutants.[3]
-
Plaque Purification: After several passages, titer the resulting virus population on cell monolayers in the presence of the selective concentration of PAA.
-
Isolate Clones: Isolate individual plaques that form in the presence of PAA. Each plaque represents a clonal population of a potentially resistant virus.
-
Stock Production and Characterization: Amplify each isolated clone to produce a high-titer virus stock. Confirm the resistance phenotype by performing a plaque reduction assay and determine the IC50 value for PAA.
Protocol 3: DNA Polymerase Assay
This protocol measures the effect of PAA on the activity of viral DNA polymerase in vitro.
Materials:
-
Nuclear extracts from virus-infected and uninfected cells (as a source of viral and cellular DNA polymerases, respectively)
-
This compound (PAA)
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, and DTT)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP)
-
Radiolabeled dNTP (e.g., [3H]-dTTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Enzyme Preparation: Prepare nuclear extracts from cells infected with either wild-type or PAA-resistant virus, and from uninfected cells.
-
Reaction Setup: Set up reaction tubes on ice. Each reaction should contain the reaction buffer, activated DNA template, dNTPs (including the radiolabeled dNTP), and the nuclear extract.
-
PAA Addition: Add varying concentrations of PAA to the reaction tubes. Include a "no drug" control.
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.
-
Stop Reaction: After a defined time (e.g., 30-60 minutes), stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition of DNA polymerase activity for each PAA concentration and compare the inhibition profiles of the polymerases from wild-type virus, resistant virus, and uninfected cells.
Visualizations
Caption: Mechanism of action of this compound (PAA).
References
- 1. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic evidence for vaccinia virus-encoded DNA polymerase: isolation of phosphonoacetate-resistant enzyme from the cytoplasm of cells infected with mutant virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of this compound-resistant mutants of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound Inhibition of Frog Virus 3 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Human Herpesvirus-6 with Phosphonoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human herpesvirus-6 (HHV-6), a betaherpesvirus, is a ubiquitous pathogen that infects the majority of the human population in early childhood. Following primary infection, HHV-6 establishes lifelong latency and can reactivate, particularly in immunocompromised individuals, leading to a range of clinical manifestations. Phosphonoacetic acid (PAA) is a non-nucleoside antiviral compound that has demonstrated inhibitory activity against various herpesviruses. These application notes provide a comprehensive overview of the use of PAA for inhibiting HHV-6, including its mechanism of action, quantitative data on its antiviral activity, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound specifically targets and inhibits the DNA polymerase of herpesviruses, including HHV-6.[1] The viral DNA polymerase is essential for the replication of the viral genome. PAA acts as a noncompetitive inhibitor with respect to deoxyribonucleotide triphosphates (dNTPs), the building blocks of DNA. It is believed to bind to the pyrophosphate binding site on the viral DNA polymerase, thereby stalling the elongation of the nascent DNA chain.[2] This targeted inhibition of the viral enzyme, with less effect on host cell DNA polymerases, accounts for its selective antiviral activity.
Quantitative Data on Antiviral Activity
The following table summarizes the available quantitative data for antiviral compounds against HHV-6, providing a comparative context for the expected efficacy of PAA.
| Compound | Virus Variant | Assay Type | Cell Type | EC50 / IC50 | Reference |
| Ganciclovir | HHV-6A | Dot Blot | Cord Blood Mononuclear Cells | ~0.65 µg/mL | |
| Ganciclovir | HHV-6B | Dot Blot | Cord Blood Mononuclear Cells | ~1.33 µg/mL | |
| Cidofovir | HHV-6A | Dot Blot | Cord Blood Mononuclear Cells | ~0.3 µg/mL | |
| Cidofovir | HHV-6B | Dot Blot | Cord Blood Mononuclear Cells | ~1.2 µg/mL | |
| Foscarnet (PFA) | HHV-6A | Dot Blot | Cord Blood Mononuclear Cells | ~16 µg/mL (EPC) | |
| Foscarnet (PFA) | HHV-6B | Dot Blot | Cord Blood Mononuclear Cells | ~16 µg/mL (EPC) |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; EPC: End-point concentration.
Experimental Protocols
Protocol 1: HHV-6 Viral Yield Reduction Assay
This protocol details a method to determine the inhibitory effect of this compound on HHV-6 replication by quantifying the reduction in viral yield.
Materials:
-
HHV-6A or HHV-6B strain
-
Susceptible host cells (e.g., HSB-2 or Molt-3 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, antibiotics)
-
This compound (PAA) stock solution (e.g., 10 mg/mL in sterile water)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for DNA extraction
-
Reagents for quantitative PCR (qPCR) of HHV-6 DNA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation:
-
Culture HSB-2 or Molt-3 cells to a density of approximately 5 x 10^5 cells/mL.
-
On the day of the experiment, centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^6 cells/mL.
-
-
Drug Preparation:
-
Prepare serial dilutions of the PAA stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µg/mL to 200 µg/mL. Include a no-drug control.
-
-
Infection and Treatment:
-
In a 96-well plate, add 100 µL of the cell suspension (1 x 10^5 cells) to each well.
-
Add 50 µL of the appropriate PAA dilution to each well.
-
Infect the cells with HHV-6 at a multiplicity of infection (MOI) of 0.01-0.1. Add 50 µL of the virus suspension to each well.
-
Include uninfected, untreated cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Harvesting and DNA Extraction:
-
After the incubation period, harvest the cells and supernatant from each well.
-
Perform three cycles of freeze-thaw to lyse the cells and release progeny virus.
-
Extract total DNA from a portion of the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Quantification of Viral DNA by qPCR:
-
Perform qPCR on the extracted DNA to quantify the number of HHV-6 genome copies. Use primers and probes specific for a conserved region of the HHV-6 genome.
-
Generate a standard curve using a plasmid containing the target HHV-6 sequence to determine the absolute copy number.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each PAA concentration compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the PAA concentration and fitting the data to a dose-response curve.
-
Protocol 2: HHV-6 DNA Polymerase Inhibition Assay
This protocol provides a method to directly measure the inhibitory effect of PAA on the enzymatic activity of HHV-6 DNA polymerase.
Materials:
-
Nuclear extracts from HHV-6 infected and uninfected cells (as a source of viral and cellular DNA polymerases)
-
Phosphocellulose column for chromatography
-
DNA polymerase assay buffer
-
Activated calf thymus DNA (as a template-primer)
-
Deoxyribonucleotide triphosphates (dATP, dCTP, dGTP, dTTP), including a radiolabeled dNTP (e.g., [3H]dTTP)
-
This compound (PAA) dilutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Nuclear Extracts:
-
Infect susceptible cells (e.g., cord blood mononuclear cells) with HHV-6.
-
At peak cytopathic effect, harvest the infected cells and prepare nuclear extracts. Prepare nuclear extracts from uninfected cells in parallel.
-
-
Partial Purification of DNA Polymerase:
-
Apply the nuclear extracts to a phosphocellulose column.
-
Elute the DNA polymerases using a salt gradient (e.g., KCl).
-
Collect fractions and identify those containing HHV-6 specific DNA polymerase activity (distinguished from host cell polymerases by its elution profile and enhancement by ammonium sulfate).[1]
-
-
DNA Polymerase Assay:
-
Set up reaction mixtures containing the DNA polymerase assay buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and the partially purified HHV-6 DNA polymerase.
-
Add varying concentrations of PAA to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
-
Measurement of DNA Synthesis:
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitates on glass fiber filters.
-
Wash the filters extensively with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DNA polymerase activity for each PAA concentration compared to the no-drug control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the PAA concentration.
-
Visualizations
References
- 1. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphonoacetic Acid in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetic acid (PAA) is a well-characterized antiviral compound that has been instrumental in the study of herpesviruses. Its specific mechanism of action, targeting the viral DNA polymerase, makes it a valuable tool in antiviral research and a reference compound in drug discovery programs. The plaque reduction assay is a classic and robust method for quantifying the infectivity of lytic viruses and for determining the antiviral efficacy of chemical compounds. This document provides detailed application notes and protocols for the use of this compound in plaque reduction assays to assess its inhibitory activity against susceptible viruses, primarily members of the Herpesviridae family.
Mechanism of Action
This compound is a non-competitive inhibitor of herpesvirus DNA polymerase.[1][2] It acts as a pyrophosphate analog, binding to the pyrophosphate-binding site on the viral DNA polymerase.[3] This binding event prevents the cleavage of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP) during DNA synthesis, thereby halting the elongation of the nascent viral DNA chain.[1][3] A key advantage of PAA is its selectivity for the viral polymerase over host cellular DNA polymerases, which contributes to its relatively low cytotoxicity.[1][4]
Quantitative Data Summary
The antiviral activity of this compound is typically quantified by determining its 50% inhibitory concentration (IC50) in a plaque reduction assay. The IC50 value represents the concentration of the compound that reduces the number of viral plaques by 50% compared to an untreated control. The table below summarizes the reported antiviral activity of PAA against various herpesviruses.
| Virus | Cell Line | IC50 (µg/mL) | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | BSC-1 | Not explicitly stated, but inhibition observed at 100 µg/mL | [5][6] |
| Herpes Simplex Virus (HSV) | WI-38 | Inhibition of cytopathogenic effect observed | [7][8] |
| Human Cytomegalovirus (HCMV) | Human Fibroblasts | 10 µg/mL showed specific inhibition of viral DNA polymerase | [4][9] |
| Murine Cytomegalovirus (MCMV) | - | 50-100 µg/mL completely inhibited viral DNA synthesis | [4][10] |
| Epstein-Barr Virus (EBV) | - | 50-100 µg/mL completely inhibited viral DNA synthesis | [4][10] |
| Herpesvirus saimiri | - | 50-100 µg/mL completely inhibited viral DNA synthesis | [4][10] |
| Frog Virus 3 | BHK | >200 µg/mL | [11] |
Note: IC50 values can vary depending on the specific virus strain, cell line, and experimental conditions. The provided data should be used as a reference.
Experimental Protocols
Plaque Reduction Assay for Determining the Antiviral Activity of this compound
This protocol outlines the steps to determine the IC50 value of PAA against a lytic virus, such as Herpes Simplex Virus (HSV), using a plaque reduction assay.
Materials and Reagents:
-
Susceptible host cells (e.g., Vero, BSC-1, or human foreskin fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound (PAA) stock solution (e.g., 10 mg/mL in sterile water or PBS, pH adjusted to 7.4)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Overlay medium (e.g., 1.2% methylcellulose or 0.5% agarose in 2X MEM)
-
Fixing solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of PAA Dilutions:
-
On the day of the experiment, prepare a series of dilutions of the PAA stock solution in cell culture medium. A common concentration range to test for herpesviruses is between 1 and 200 µg/mL. Prepare enough of each dilution to treat triplicate wells.
-
-
Virus Dilution and Infection:
-
Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells by adding a small volume (e.g., 200 µL for a 6-well plate) of the diluted virus to each well.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
PAA Treatment and Overlay:
-
After the adsorption period, aspirate the viral inoculum.
-
Gently wash the cell monolayer once with PBS.
-
Add the prepared PAA dilutions to the corresponding wells. Include a "virus control" (no PAA) and a "cell control" (no virus, no PAA).
-
Overlay the cell monolayer with an equal volume of overlay medium (e.g., 1.2% methylcellulose). The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are visible. The incubation time will vary depending on the virus and cell line used.
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cells by adding the fixing solution to each well and incubating for at least 20 minutes at room temperature.
-
Discard the fixing solution and stain the cell monolayer with the crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each PAA concentration compared to the virus control using the following formula:
-
% Plaque Reduction = [(Average plaques in virus control - Average plaques in PAA-treated wells) / Average plaques in virus control] x 100
-
-
Plot the percentage of plaque reduction against the PAA concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of PAA that causes a 50% reduction in the number of plaques. This can be calculated using regression analysis software.
-
Visualizations
Caption: Experimental workflow for a plaque reduction assay with this compound.
Caption: Mechanism of this compound (PAA) inhibiting viral DNA polymerase.
Caption: Logical troubleshooting guide for common plaque assay issues.
References
- 1. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of inhibition of herpes simplex virus DNA polymerase by phosphonoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Herpes Simplex Virus Replication by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human cytomegalovirus. IV. Specific inhibition of virus-induced DNA polymerase activity and viral DNA replication by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibition of Frog Virus 3 Replication - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
determining optimal phosphonoacetic acid concentration in cell culture
Welcome to the technical support center for the use of Phosphonoacetic Acid (PAA) in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance, from initial experimental design to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAA) and what is its mechanism of action?
This compound is an antiviral agent that specifically targets the replication of herpesviruses and orthopoxviruses.[1] Its primary mechanism of action is the non-competitive inhibition of viral DNA polymerase.[2] PAA binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the nascent DNA chain.[2][3] This action is highly specific to viral polymerases; normal cellular DNA polymerases are relatively insensitive to PAA, which accounts for its low cellular toxicity and high selectivity.[2]
Caption: Mechanism of PAA viral DNA polymerase inhibition.
Q2: How should I prepare and store PAA stock solutions?
Proper preparation and storage of PAA are critical for experimental success.
-
Solubility: PAA is soluble in water (up to 28 mg/mL), DMSO (up to 28 mg/mL), and ethanol (up to 28 mg/mL).[4] For cell culture, preparing the stock solution in sterile water or PBS is common.
-
Preparation of Stock Solution:
-
Storage:
Q3: How do I determine the optimal concentration of PAA for my experiment?
The optimal concentration provides the highest antiviral activity with the lowest toxicity to the host cells. This is determined by calculating the Selectivity Index (SI) , which requires finding both the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50).
Caption: Workflow for determining the optimal PAA concentration.
Q4: What are typical effective concentrations of PAA?
The effective concentration of PAA can vary significantly depending on the virus strain, cell line, and assay conditions. The table below summarizes some reported values. It is always recommended to determine the CC50 and IC50 for your specific experimental system.
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Herpes Simplex Virus 1 (HSV-1) | BHK-21 | Viral Growth Inhibition | ~200[1] | >400 | >2 |
| Human Cytomegalovirus (hCMV) | - | DNA Polymerase Assay | ~10[6] | - | - |
| Multiple Herpesviruses | - | Viral DNA Synthesis | 50 - 100[6][7] | >100 | >1-2 |
Note: These values are for reference only and should be empirically determined.
Q5: What is the Selectivity Index (SI) and why is it important?
The Selectivity Index (SI) is a critical parameter in drug development that measures the window between cytotoxicity and antiviral activity. It is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50).[8]
-
A high SI value is desirable , as it indicates that the compound can inhibit viral replication at concentrations far below those that are toxic to host cells.
-
Generally, a compound with an SI value of 10 or greater is considered a promising candidate for further development.[8]
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[5][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential inhibition of herpes-group viruses by this compound: effect on virus DNA synthesis and virus-induced DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of Phosphonoacetic Acid
Welcome to the technical support center for assessing the cytotoxicity of phosphonoacetic acid (PAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues and questions that may arise during the assessment of this compound cytotoxicity.
| Question | Answer |
| 1. My negative control (untreated cells) shows high cytotoxicity in the LDH assay. | This could be due to several factors: - Over-seeding of cells: Too many cells in the well can lead to nutrient depletion and cell death. Optimize your cell seeding density. - Rough handling of cells: Excessive pipetting or harsh centrifugation can damage cell membranes. Handle cells gently. - Contamination: Mycoplasma or bacterial contamination can induce cytotoxicity. Regularly test your cell cultures for contamination. - Incubation time: Extended incubation times can lead to cell death even in control wells. Ensure your assay endpoint is appropriate for your cell line's doubling time. |
| 2. I am seeing high background absorbance in my MTT assay. | High background can be caused by: - Contamination: Microbial contamination can reduce the MTT reagent. - Reagent instability: Ensure your MTT solution is fresh and protected from light. - Incomplete solubilization: Make sure the formazan crystals are fully dissolved before reading the absorbance. You can try extending the solubilization time or using a different solvent.[1] |
| 3. My results are not reproducible between experiments. | Lack of reproducibility can stem from: - Inconsistent cell passage number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. - Variations in reagent preparation: Prepare fresh reagents for each experiment and ensure accurate dilutions. - Edge effects in 96-well plates: To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.[2] |
| 4. How do I determine the optimal concentration range for PAA? | Start with a broad range of concentrations (e.g., from nanomolar to millimolar) in a preliminary experiment. Based on the results, you can then perform a more detailed dose-response curve with a narrower range of concentrations around the estimated IC50 value. |
| 5. What is the difference between cytotoxicity and cell viability? | Cell viability assays, like the MTT assay, measure the metabolic activity of cells, which is an indicator of the number of live, healthy cells. Cytotoxicity assays, such as the LDH assay, measure markers of cell death, like the release of intracellular components from damaged cells. |
Data on Cytotoxicity of this compound and Related Compounds
Quantitative data on the cytotoxicity of this compound is limited in publicly available literature. The following table summarizes available data for PAA and other phosphonic acid derivatives in various cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and assay method used.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Reference |
| This compound | SAOS-2 (Osteosarcoma) | LDH | 24h | > 5 mM (low cytotoxicity observed) | [3] |
| This compound | HaCaT (Keratinocyte) | LDH | 24h | > 5 mM (low cytotoxicity observed) | [3] |
| Aminomethylphosphonic Acid (AMPA) & Methoxyacetic Acid (MAA) combination | Prostate Cancer Cells | Not Specified | Not Specified | Not Specified (induced apoptosis) | [4] |
Note: The available data for this compound does not provide specific IC50 values but indicates low cytotoxicity at concentrations up to 5 mM in the tested cell lines.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
96-well cell culture plates
-
This compound (PAA) stock solution
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PAA in complete culture medium. Remove the old medium from the wells and add 100 µL of the PAA dilutions. Include untreated control wells (medium only) and vehicle control wells if PAA is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[8][9][10][11]
Materials:
-
96-well cell culture plates
-
This compound (PAA) stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis solution (often included in the kit)
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of PAA as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes.[12] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V.[13][14][15]
Materials:
-
6-well plates or culture tubes
-
This compound (PAA) stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding Buffer (often included in the kit)
-
Propidium Iodide (PI) solution (often included in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PAA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Experimental Workflows
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. goldbio.com [goldbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Overcoming Phosphonoacetic Acid (PAA) Resistance in Herpesvirus Strains
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with phosphonoacetic acid (PAA) resistance in their herpesvirus experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PAA) against herpesviruses?
A1: this compound (PAA) is a non-competitive inhibitor of herpesvirus DNA polymerase.[1][2] It directly binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs). This action halts the elongation of the viral DNA chain, thus inhibiting viral replication.[1] PAA does not require activation by viral or cellular kinases to exert its antiviral effect.
Q2: How does resistance to PAA develop in herpesvirus strains?
A2: Resistance to PAA in herpesviruses arises from specific mutations within the viral gene encoding the DNA polymerase (Pol).[1][2][3] These mutations alter the structure of the DNA polymerase enzyme, reducing its affinity for PAA while ideally maintaining its ability to replicate viral DNA. The emergence of PAA-resistant variants can be selected for by passaging the virus in the presence of increasing concentrations of the drug.[1][4]
Q3: Are PAA-resistant mutants cross-resistant to other antiviral drugs?
A3: PAA-resistant mutants can exhibit cross-resistance to other pyrophosphate analogs like foscarnet (PFA) due to their similar mechanism of action.[5] However, they generally remain susceptible to nucleoside analogs such as acyclovir (ACV) and ganciclovir (GCV), which target a different step in viral replication (i.e., they act as chain terminators after being phosphorylated by the viral thymidine kinase).[6] Some PAA-resistant mutants have even shown increased sensitivity to aphidicolin.[7]
Q4: What is the clinical relevance of PAA resistance?
A4: While PAA itself is not a primary clinical antiviral, the study of PAA resistance is highly relevant for understanding resistance mechanisms to clinically important pyrophosphate analogs like foscarnet, which is a second-line therapy for acyclovir-resistant herpesvirus infections, particularly in immunocompromised patients.[6] Understanding the genetic basis of PAA resistance helps in predicting and managing foscarnet resistance.
Troubleshooting Guides
Plaque Reduction Assay for PAA Susceptibility Testing
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No plaques observed in any wells (including virus control). | 1. Inactive virus stock.2. Low virus titer.3. Suboptimal cell health (e.g., overgrown, contaminated, or unhealthy monolayer).4. Incorrect incubation conditions. | 1. Titer your virus stock to confirm its infectivity.2. Use a lower dilution of your virus stock.3. Ensure your cell monolayer is confluent and healthy before infection. Use fresh, low-passage cells.4. Verify incubator temperature and CO2 levels. |
| Plaques are too large and merge, making them difficult to count. | 1. Virus concentration is too high.2. Incubation time is too long. | 1. Use higher dilutions of your virus stock.2. Reduce the incubation time after adding the overlay medium. |
| Inconsistent plaque sizes within the same well. | 1. Uneven distribution of the virus inoculum.2. Cell monolayer is not uniform. | 1. Gently rock the plate after adding the virus to ensure even coverage.2. Ensure even cell seeding to create a uniform monolayer. |
| High background staining, making plaques difficult to visualize. | 1. Incomplete removal of the overlay medium before staining.2. Staining solution is too concentrated or left on for too long. | 1. Carefully aspirate all of the overlay medium before adding the stain.2. Optimize the concentration of the crystal violet solution and the staining time. |
| Unexpected resistance or sensitivity in control virus. | 1. Contamination of the virus stock.2. Incorrect drug concentration. | 1. Sequence the DNA polymerase gene of your virus stock to confirm its genotype.2. Prepare fresh drug dilutions and verify the concentration. |
Herpesvirus DNA Polymerase Activity Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no polymerase activity in the positive control (wild-type enzyme). | 1. Inactive enzyme preparation.2. Suboptimal assay conditions (e.g., incorrect buffer pH, temperature, or salt concentration).3. Degraded DNA template/primer. | 1. Prepare fresh enzyme extracts. Confirm protein concentration.2. Optimize the assay buffer components and incubation conditions.[8]3. Use fresh, high-quality template/primer DNA. |
| High background signal in the no-enzyme control. | 1. Contamination of reagents with nucleases or DNA.2. Non-specific binding of labeled nucleotides. | 1. Use nuclease-free water and reagents.2. Increase the number of washing steps after the reaction. |
| Inconsistent results between replicates. | 1. Pipetting errors.2. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate pipetting.2. Thoroughly mix all reaction components before incubation. |
| No inhibition observed with PAA in the wild-type enzyme. | 1. Incorrect PAA concentration.2. Inactive PAA solution. | 1. Verify the concentration of your PAA stock solution.2. Prepare a fresh PAA solution. |
Data Presentation
Table 1: Representative IC50 Values for PAA against Wild-Type and Resistant Herpes Simplex Virus (HSV) Strains
| Virus Strain | DNA Polymerase Mutation(s) | PAA IC50 (µg/mL) | Fold Resistance | Reference |
| HSV-1 (Wild-Type) | None | 5 - 10 | 1 | [9] |
| HSV-2 (Wild-Type) | None | 20 - 30 | 1 | [9] |
| HSV-1 PAAr | A719V | >100 | >10-20 | [10] |
| HSV-1 PAAr | S724N | >100 | >10-20 | [10] |
| HSV-1 PAAr | V714M | >100 | >10-20 | [10] |
| HSV-1 PAAr | T821M | >100 | >10-20 | [10] |
IC50 values can vary depending on the cell line and assay conditions.
Table 2: Combination Antiviral Therapy against Herpesviruses
| Antiviral Combination | Target Virus | Effect | Experimental System | Reference |
| Phosphonoformate (PFA) + Acyclovir | Varicella-Zoster Virus (VZV) | Synergistic | In vitro focus formation assay | [11] |
| Phosphonoformate (PFA) + Adenine arabinoside | Varicella-Zoster Virus (VZV) | Synergistic | In vitro focus formation assay | [11] |
| Phosphonoformate (PFA) + Bromovinyldeoxyuridine | Varicella-Zoster Virus (VZV) | Synergistic | In vitro focus formation assay | [11] |
| Phosphonoformate (PFA) + Human Leukocyte Interferon | Varicella-Zoster Virus (VZV) | Additive to Synergistic | In vitro focus formation assay | [11] |
| CMV423 + Ganciclovir/Foscarnet/Cidofovir | Cytomegalovirus (CMV) | Synergistic | In vitro | [6] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for PAA Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of PAA for a given herpesvirus strain.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Herpesvirus stock of known titer
-
This compound (PAA) stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.5% in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.[12]
-
Drug Dilution: Prepare serial dilutions of PAA in serum-free medium. A typical concentration range to test is 0, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 20-50 plaques per well.[12]
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with the diluted virus in the presence of the various concentrations of PAA. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.[13]
-
Overlay: After adsorption, aspirate the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of PAA.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.[12]
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each PAA concentration relative to the virus control. The IC50 is the concentration of PAA that reduces the number of plaques by 50%.
Protocol 2: Generation of PAA-Resistant Herpesvirus Mutants
Objective: To select for herpesvirus mutants that are resistant to PAA.
Materials:
-
Herpesvirus stock (wild-type)
-
Susceptible cell line (e.g., Vero cells)
-
Complete growth medium
-
This compound (PAA)
-
Cell culture flasks or plates
Procedure:
-
Initial Infection: Infect a confluent monolayer of Vero cells with the wild-type herpesvirus at a low multiplicity of infection (MOI) of approximately 0.01 PFU/cell.
-
PAA Selection: After virus adsorption, add growth medium containing a concentration of PAA that is partially inhibitory (e.g., the IC50 value for the wild-type virus).
-
Incubation and Observation: Incubate the culture until cytopathic effect (CPE) is observed. This may take longer than a typical infection due to the presence of the inhibitor.
-
Virus Harvest: Once significant CPE is observed, harvest the virus by freeze-thawing the cells and medium.
-
Serial Passage: Use the harvested virus to infect a fresh monolayer of cells in the presence of the same or a slightly higher concentration of PAA.[1][4]
-
Increasing PAA Concentration: Repeat the passage process, gradually increasing the concentration of PAA with each passage. This will select for mutants that can replicate in the presence of higher drug concentrations.
-
Plaque Purification: After several passages, the virus population should be enriched with PAA-resistant mutants. To isolate a clonal population of resistant virus, perform a plaque assay in the presence of a high concentration of PAA (e.g., 100 µg/mL).
-
Isolate and Amplify: Pick a well-isolated plaque and amplify it in fresh cells in the presence of the high PAA concentration to generate a stock of the PAA-resistant mutant.
-
Characterization: Characterize the phenotype and genotype of the isolated mutant, for example, by determining its PAA IC50 and sequencing its DNA polymerase gene.
Visualizations
Caption: Herpesvirus replication cycle and the point of PAA inhibition.
Caption: Experimental workflow for generating PAA-resistant herpesvirus.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Analysis of HSV-DNA and RNA Using the Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Mutations in the herpes simplex virus DNA polymerase gene can confer resistance to 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of herpesvirus mutants resistant to phosphonoformate and phosphonoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Expression of herpes simplex virus type 1 DNA polymerase in Saccharomyces cerevisiae and detection of virus-specific enzyme activity in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpesviruses - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antiviral effects of antiherpes compounds and human leukocyte interferon on varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
minimizing off-target effects of phosphonoacetic acid in experiments
Welcome to the technical support center for phosphonoacetic acid (PAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PAA in experiments while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PAA)?
A1: this compound is an antiviral agent that selectively inhibits viral DNA polymerases, particularly those of the herpesvirus family.[1][2][3] It acts as a non-competitive pyrophosphate analog, binding to the pyrophosphate-binding site on the viral DNA polymerase.[1] This binding prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the nascent DNA chain and inhibiting viral replication.[1]
Q2: What are the main off-target effects of PAA?
A2: The primary off-target effects of PAA involve the inhibition of host-cell DNA polymerases.[4] While PAA is significantly more potent against viral DNA polymerases, at higher concentrations it can also inhibit cellular DNA polymerases α, β, and γ.[4] DNA polymerase α appears to be the most sensitive of the cellular polymerases to PAA.[4] This can lead to cytotoxicity and inhibition of cell growth, particularly at concentrations above those required for effective antiviral activity.[4]
Q3: How can I minimize the off-target effects of PAA in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine the minimal effective concentration of PAA that inhibits viral replication without significantly affecting host cell viability.
-
Use of Appropriate Controls: Employ a range of controls, including uninfected and untreated cells, as well as a positive control for cytotoxicity, to differentiate between antiviral effects and cellular toxicity.
-
Selection of Cell Lines: Be aware that cytotoxicity can vary between cell lines. It is advisable to assess the cytotoxicity of PAA in the specific cell line used for your experiments.
-
Monitoring Cell Health: Regularly monitor cell morphology and viability (e.g., using a trypan blue exclusion assay or MTT assay) throughout the experiment.
Q4: What are the typical working concentrations for PAA in cell culture?
A4: The effective concentration of PAA can vary depending on the virus and cell line. However, studies have shown that concentrations in the range of 50-100 µg/mL are often sufficient to completely inhibit the replication of sensitive herpesviruses with minimal impact on host cell DNA synthesis.[4] It is essential to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity observed at effective antiviral concentrations. | The PAA concentration is too high for the specific cell line being used. | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your cell line and use a PAA concentration well below this value. Consider using a more sensitive cell line for viral propagation if possible. |
| Inconsistent antiviral activity. | PAA solution degradation or improper storage. | Prepare fresh PAA solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Development of viral resistance. | If passaging the virus in the presence of PAA, be aware that resistant mutants can arise.[2][3] Sequence the viral polymerase gene to check for resistance mutations. Use a fresh, low-passage virus stock. | |
| Difficulty distinguishing between antiviral effects and off-target cytotoxicity. | Lack of appropriate controls. | Include parallel experiments with a PAA-resistant virus mutant. This will demonstrate that the observed effect is due to the specific inhibition of the viral DNA polymerase and not a general cytotoxic effect. |
| Overlapping effective and toxic concentrations. | Re-evaluate the therapeutic window in your specific cell line. It may be necessary to accept a lower level of viral inhibition to maintain cell health. |
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound against Viral and Cellular DNA Polymerases
| Polymerase | Virus/Organism | IC50 (µM) | Reference |
| DNA Polymerase | Herpes Simplex Virus (HSV) | ~1.0 | Estimated from multiple sources |
| DNA Polymerase | Human Cytomegalovirus (CMV) | ~10 µg/mL (~71 µM) | [4] |
| DNA Polymerase α | Murine (L1210 cells) | Sensitive (comparable to HSV) | [4] |
| DNA Polymerase β | Murine (L1210 cells) | ~7-fold higher than Pol α | [4] |
| DNA Polymerase γ | Murine (L1210 cells) | ~7-fold higher than Pol α | [4] |
Table 2: Cytotoxic Concentration (CC50) of this compound in Various Cell Lines
| Cell Line | CC50 (µg/mL) | Notes |
| VERO | >100 | Generally low cytotoxicity observed. |
| BSC-1 | >100 | Used in studies showing specific inhibition of HSV replication.[3] |
| L1210 | >50 | Inhibition of cell growth noted at concentrations above 50 µg/mL.[4] |
Note: The CC50 values can be highly dependent on the specific experimental conditions (e.g., cell density, incubation time). It is strongly recommended to determine the CC50 in your own experimental setup.
Experimental Protocols
Plaque Reduction Assay to Determine Antiviral Activity
This protocol is a standard method to quantify the effect of an antiviral compound on virus replication.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
This compound (PAA) stock solution
-
Culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of your virus stock in culture medium.
-
Prepare different concentrations of PAA in culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a standard amount of virus (e.g., 100 plaque-forming units (PFU)/well) in the presence of the different concentrations of PAA or a vehicle control.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with overlay medium containing the corresponding concentration of PAA.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, remove the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The concentration of PAA that reduces the number of plaques by 50% is the EC50.
DNA Polymerase Activity Assay
This assay directly measures the inhibitory effect of PAA on DNA polymerase activity.
Materials:
-
Purified viral or cellular DNA polymerase
-
Activated DNA template (e.g., calf thymus DNA)
-
Deoxynucleoside triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT)
-
This compound (PAA) at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Set up reaction tubes containing the reaction buffer, activated DNA template, and dNTPs (including the radiolabeled dNTP).
-
Add different concentrations of PAA or a vehicle control to the respective tubes.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated dNTPs.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of DNA polymerase activity at each PAA concentration. The concentration that inhibits the enzyme activity by 50% is the IC50.
Visualizations
Caption: Mechanism of action of this compound (PAA).
Caption: Experimental workflow to validate PAA's on-target effects.
Caption: Potential off-target effects of high PAA concentrations.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of activities of DNA polymerase alpha, beta, gamma, and reverse transcriptase of L1210 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Phosphonoacetic Acid Treatment Duration
Welcome to the technical support center for the use of Phosphonoacetic Acid (PAA) in in vitro research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PAA)?
A1: this compound selectively inhibits the DNA polymerase of certain viruses, particularly herpesviruses.[1][2] It acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphates, binding to the pyrophosphate binding site on the viral DNA polymerase. This prevents the elongation of the nascent DNA chain, thereby halting viral replication.[1][2]
Q2: What is a typical effective concentration range for PAA in vitro?
A2: The effective concentration of PAA can vary depending on the virus and cell line used. However, a common range for significant antiviral activity against herpesviruses is between 10 µg/mL and 200 µg/mL.[3][4][5] It is crucial to determine the optimal concentration for your specific experimental system through a dose-response experiment.
Q3: Is PAA cytotoxic to host cells?
A3: PAA generally exhibits low cytotoxicity to host cells at concentrations that are effective against viral replication.[2] However, at higher concentrations, it can inhibit cellular DNA polymerases.[3] It is essential to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.
Q4: How can I determine the optimal duration of PAA treatment?
A4: The optimal treatment duration depends on the replication kinetics of the virus and the stability of PAA in your culture system. A time-of-addition assay is a key experiment to pinpoint the stage of the viral replication cycle that is sensitive to PAA. By adding PAA at different time points post-infection, you can identify the window of opportunity for maximum inhibition. This information, combined with a time-course experiment where PAA is removed at various time points, will help define the minimum effective exposure time.
Q5: Can viruses develop resistance to PAA?
A5: Yes, prolonged exposure to PAA can lead to the selection of drug-resistant viral mutants.[6][7] Resistance is often associated with mutations in the viral DNA polymerase gene, which reduce the binding affinity of PAA to the enzyme.[6]
Troubleshooting Guides
Issue 1: High Variability in Antiviral Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[8] |
| Inconsistent virus titer | Aliquot and store virus stocks at -80°C to avoid repeated freeze-thaw cycles. Titer the virus stock before each experiment. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| PAA concentration too high | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50) for your cell line.[9][10] Use PAA concentrations well below the CC50 for antiviral assays. |
| Solvent toxicity | If PAA is dissolved in a solvent other than culture medium, ensure the final solvent concentration in the well is non-toxic to the cells. Run a solvent-only control. |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma). |
| Incorrect pH of PAA solution | Ensure the PAA solution is pH-adjusted to be compatible with the cell culture medium. |
Issue 3: Lack of Antiviral Effect
| Possible Cause | Troubleshooting Step |
| PAA concentration too low | Perform a dose-response antiviral assay to determine the 50% effective concentration (EC50). |
| Degradation of PAA | Prepare fresh PAA solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Viral resistance | If you observe a gradual loss of PAA efficacy over multiple passages, sequence the viral DNA polymerase gene to check for resistance mutations.[6] |
| Incorrect timing of treatment | For viruses with rapid replication cycles, the timing of PAA addition is critical. Perform a time-of-addition experiment to ensure PAA is present during the viral DNA synthesis phase.[11] |
Quantitative Data Summary
| Parameter | Virus | Cell Line | Concentration (µg/mL) | Reference |
| EC50 (Effective Concentration) | Herpes Simplex Virus (HSV) | - | ~10 | [3] |
| Varicella-Zoster Virus (VZV) | - | 25-100 | [5] | |
| Human Herpesvirus 6 (HHV-6) | Cord blood mononuclear cells | >200 | [12] | |
| Frog Virus 3 | BHK | >200 | [4] | |
| CC50 (Cytotoxic Concentration) | - | Various | Generally high, but cell line dependent | [2][3] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of PAA
-
Cell Seeding: Seed a 96-well plate with your target cells at a density that will result in 80-90% confluency after 48-72 hours.
-
PAA Dilution: Prepare a 2-fold serial dilution of PAA in cell culture medium, starting from a high concentration (e.g., 1000 µg/mL). Include a medium-only control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the PAA dilutions.
-
Incubation: Incubate the plate for a duration equivalent to your planned antiviral assay (e.g., 48 or 72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Plot the percentage of cell viability against the PAA concentration and use a non-linear regression to calculate the CC50 value.
Protocol 2: Time-of-Addition Assay to Determine the PAA-Sensitive Stage
-
Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a multiplicity of infection (MOI) that gives a measurable output (e.g., CPE or viral titer) within your desired timeframe.
-
Time-course PAA Addition: Add a fixed, non-toxic concentration of PAA (e.g., 2-3 times the EC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12 hours).
-
Incubation: Incubate the plates until the end of the viral replication cycle.
-
Endpoint Measurement: Quantify the viral output using a suitable method (e.g., plaque assay, qPCR for viral DNA, or ELISA for viral protein).
-
Data Analysis: Plot the viral output against the time of PAA addition. A sharp decrease in viral output at a specific time point indicates the onset of the PAA-sensitive phase (i.e., viral DNA replication).
Visualizations
Caption: PAA inhibits the viral replication cycle at the DNA synthesis stage.
Caption: Workflow for determining the EC50 of PAA.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibition of Frog Virus 3 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the in vitro replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus resistance and sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of Phosphonoacetic Acid and Foscarnet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activities of phosphonoacetic acid (PAA) and its structurally related analogue, foscarnet (also known as phosphonoformate or PFA). Both compounds are non-nucleoside pyrophosphate analogues that selectively inhibit the DNA polymerase of various viruses, particularly those in the Herpesviridae family. This document summarizes their performance based on experimental data, details the methodologies used in these assessments, and provides visual representations of their mechanism of action and experimental workflows.
Executive Summary
This compound and foscarnet are potent inhibitors of viral DNA synthesis. Their mechanism of action bypasses the need for activation by viral kinases, rendering them effective against viral strains that have developed resistance to nucleoside analogues like acyclovir. Foscarnet is a clinically approved antiviral medication, particularly for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients and acyclovir-resistant herpes simplex virus (HSV) infections.[1] this compound, while a potent antiviral agent, is not used clinically in humans due to dermal toxicity.[2] This guide presents a detailed analysis of their comparative antiviral efficacy and the experimental basis for these findings.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and foscarnet against various human herpesviruses. The IC50 represents the concentration of the drug required to inhibit viral replication by 50% in cell culture.
Table 1: Antiviral Activity of Foscarnet against Human Herpesviruses
| Virus | IC50 (µM) |
| Cytomegalovirus (CMV) | 50 - 800 (Mean: 269)[3][4] |
| Ganciclovir-resistant CMV | 190[3] |
| Herpes Simplex Virus Type 1 (HSV-1) | 10 - 130[3] |
| Herpes Simplex Virus Type 2 (HSV-2) | 10 - 130[3] |
| Acyclovir-resistant HSV (TK-deficient) | 67[3] |
| Acyclovir-resistant HSV (DNA Polymerase Mutant) | 5 - 443[3] |
| Varicella-Zoster Virus (VZV) | 48 - 90[3] |
| Epstein-Barr Virus (EBV) | <500[3] |
| Human Herpesvirus 6 (HHV-6) | 49[3] |
Table 2: Comparative Antiviral Activity of this compound and Foscarnet against Herpes Simplex Virus in Mouse Embryo Fibroblast Cells
| Virus Strain | This compound (PAA) IC50 (µg/mL) | Foscarnet (PFA) IC50 (µg/mL) |
| HSV-1 (4 strains) | Data not specified in the provided text | Data not specified in the provided text |
| HSV-2 (4 strains) | Data not specified in the provided text | Data not specified in the provided text |
| Note: A direct comparison in a murine model indicated that PAA was more active against HSV-2 strains, while PFA was equally effective against both HSV-1 and HSV-2. In tissue culture, both drugs were reportedly three-fold more active against HSV-1 strains than against HSV-2 strains.[2] |
Mechanism of Action
Both this compound and foscarnet act as non-competitive inhibitors of viral DNA polymerase. They function as pyrophosphate (PPi) analogues, binding to the PPi binding site on the viral DNA polymerase. This binding event prevents the cleavage of PPi from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the viral DNA chain.[5][6] A key advantage of this mechanism is that it does not require prior phosphorylation by viral or cellular kinases, making these compounds active against viruses that have developed resistance to nucleoside analogues through mutations in their thymidine kinase genes.[3]
Caption: Mechanism of action of this compound and Foscarnet.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and foscarnet.
Plaque Reduction Assay for Determining Antiviral Activity (IC50)
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50%.
a. Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells, human foreskin fibroblasts) in multi-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (this compound or foscarnet).
-
Growth medium and overlay medium (e.g., containing methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
b. Procedure:
-
Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (typically 50-100 plaque-forming units (PFU) per well).
-
Drug Treatment: In separate tubes, mix the virus dilution with equal volumes of the various concentrations of the test compound. A virus-only control (no drug) is also prepared.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Remove the inoculum and add an overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with formalin), and stain with a dye like crystal violet. Uninfected cells will stain, while areas of viral-induced cell death (plaques) will remain clear.
-
IC50 Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that causes a 50% reduction.[7][8]
Caption: Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay for Determining CC50
This assay measures the concentration of a compound that causes a 50% reduction in cell viability, providing an indication of the compound's toxicity to the host cells. The MTT assay is a common method.
a. Materials:
-
Host cells in multi-well plates.
-
Serial dilutions of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Microplate reader.
b. Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
CC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.[10][11]
Caption: Workflow for an MTT Cytotoxicity Assay.
Selectivity Index
The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity.
SI = CC50 / IC50
A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Foscarnet for CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Sensitivity of cytomegalovirus to intravenous foscarnet treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.5.2. MTT Cytotoxicity Assay (CC50) [bio-protocol.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Evaluating the Specificity of Phosphonoacetic Acid for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphonoacetic acid (PAA) is a non-nucleoside analog inhibitor that has played a significant role in the study of viral replication, particularly for herpesviruses. Its utility as an antiviral agent and a research tool stems from its selective inhibition of viral DNA polymerases over host cellular polymerases. This guide provides an objective comparison of PAA's performance against various viral and cellular polymerases, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound functions as a pyrophosphate analog. During DNA synthesis, DNA polymerase catalyzes the incorporation of a deoxynucleoside triphosphate (dNTP) into the growing DNA strand, releasing a pyrophosphate (PPi) molecule. PAA mimics this PPi molecule and binds to the pyrophosphate-binding site on the DNA polymerase. This interaction inhibits the cleavage of PPi from the incoming dNTP, thereby stalling DNA elongation. The inhibition by PAA is typically non-competitive with respect to dNTP substrates and uncompetitive with respect to the DNA template.[1] The development of PAA-resistant viral mutants with alterations in their specific DNA polymerase provides strong evidence for this mechanism and the polymerase being the direct target.[2][3]
Specificity of this compound: A Comparative Analysis
PAA exhibits preferential inhibition of herpes-group virus DNA polymerases.[4][5] However, it is not entirely specific and does interact with host cell polymerases, albeit with generally lower affinity for some. The degree of specificity is a critical factor in its therapeutic index. For instance, while PAA effectively inhibits various herpesvirus polymerases, the DNA polymerase of Hepatitis B virus is highly resistant to it.
The following table summarizes the relative sensitivity of various viral and cellular DNA polymerases to this compound based on available experimental data.
| Polymerase | Source Organism | Relative Sensitivity to PAA |
| Viral Polymerases | ||
| DNA Polymerase | Herpes Simplex Virus (HSV) | High |
| DNA Polymerase | Human Cytomegalovirus (CMV) | High (Specifically inhibited by 10 µg/ml of PAA in vitro)[4] |
| DNA Polymerase | Varicella-Zoster Virus (VZV) | High |
| DNA Polymerase | Epstein-Barr Virus (EBV) | High[4] |
| DNA Polymerase | Human Herpesvirus 6 (HHV-6) | High[5] |
| Host Cellular Polymerases | ||
| DNA Polymerase α (alpha) | Eukaryotic Cells (L1210) | High (Described as "just as sensitive as the herpes virus induced DNA polymerase")[1][6] |
| DNA Polymerase β (beta) | Eukaryotic Cells (L1210) | Low (Required seven times more PAA for 50% inhibition compared to viral polymerase)[1][6] |
| DNA Polymerase γ (gamma) | Eukaryotic Cells (L1210) | Low (Required seven times more PAA for 50% inhibition compared to viral polymerase)[1][6] |
Note: The relative sensitivities are based on comparative studies. Absolute IC50 or Ki values can vary between experiments and purification levels of the enzymes.
Key Insights from Comparative Data
-
High Potency Against Herpesviruses: PAA is a potent inhibitor of the DNA polymerases from several members of the Herpesviridae family.
-
Significant Overlap with Polymerase α: The most notable observation is the high sensitivity of cellular DNA polymerase α, which is the primary enzyme responsible for initiating DNA replication in eukaryotic cells. This lack of strong selectivity against polymerase α is a key consideration for the compound's potential cytotoxicity.
-
Selectivity Over Polymerase β and γ: PAA shows significantly better selectivity against DNA polymerase β (involved in DNA repair) and DNA polymerase γ (the mitochondrial DNA polymerase), requiring much higher concentrations for inhibition.[1][6]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of PAA action and a typical workflow for evaluating its inhibitory properties.
Caption: Mechanism of this compound (PAA) Inhibition.
Caption: Experimental Workflow for Determining IC50 of PAA.
Experimental Protocols
General Protocol for In Vitro DNA Polymerase Inhibition Assay
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of PAA against a purified DNA polymerase.
1. Reagents and Materials:
-
Purified DNA Polymerase (e.g., recombinant HSV-1 UL30)
-
This compound (PAA) stock solution
-
DNA Template/Primer: e.g., poly(dA)-oligo(dT)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP: e.g., [³H]dTTP or [α-³²P]dATP
-
Reaction Buffer: e.g., 25 mM HEPES (pH 7.5), 50 mM NaCl, 8 mM MgCl₂, 1 mM DTT
-
Stop Solution: e.g., 100 mM EDTA
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Assay Procedure:
-
Prepare PAA Dilutions: Create a series of PAA concentrations by serial dilution in the reaction buffer.
-
Set Up Reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures. For each reaction, add:
-
Reaction Buffer
-
DNA template/primer (e.g., 40 nM)
-
A mix of three unlabeled dNTPs (e.g., 1 mM each)
-
The single radiolabeled dNTP (e.g., [³H]dTTP)
-
A specific concentration of PAA (or buffer for the 0% inhibition control).
-
-
Initiate Reaction: Add the purified DNA polymerase to each tube to start the reaction. A typical final enzyme concentration might be in the low nanomolar range.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 10-60 minutes) during which the polymerase activity is linear.
-
Stop Reaction: Terminate the reactions by adding an aliquot of the stop solution (EDTA).
-
Precipitate and Filter: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the percentage of inhibition for each PAA concentration relative to the no-PAA control.
-
Plot the percent inhibition against the logarithm of the PAA concentration.
-
Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and calculate the IC50 value, which is the concentration of PAA that reduces polymerase activity by 50%.
This comprehensive guide provides a framework for understanding and evaluating the specificity of this compound. The data clearly indicates a strong inhibitory action against herpesvirus polymerases, but the notable sensitivity of host DNA polymerase α underscores the importance of careful dose-response analysis in both research and therapeutic contexts.
References
- 1. Inhibition of activities of DNA polymerase alpha, beta, gamma, and reverse transcriptase of L1210 cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-resistant mutants of herpes simplex virus: effect of this compound on virus replication and in vitro deoxyribonucleic acid synthesis in isolated nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential Inhibition of Herpes-Group Viruses by this compound: Effect on Virus DNA Synthesis and Virus-Induced DNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits replication of human herpesvirus-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
Validating the Genetic Basis of Phosphonoacetic Acid Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphonoacetic acid (PAA) with alternative antiviral compounds, focusing on the genetic basis of drug resistance. We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to facilitate a deeper understanding of resistance mechanisms.
Introduction to this compound (PAA)
This compound is a non-nucleoside pyrophosphate analog that exhibits antiviral activity, primarily against herpesviruses. Its mechanism of action involves the direct inhibition of viral DNA polymerase, a key enzyme in viral replication. PAA binds to the pyrophosphate-binding site of the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs) and thereby halting DNA chain elongation.[1] Due to its specific targeting of the viral enzyme, PAA has been a valuable tool in virological research and a lead compound in the development of antiviral therapies. However, the emergence of drug-resistant viral strains necessitates a thorough understanding of the genetic basis of this resistance to develop more robust antiviral strategies.
The Genetic Basis of PAA Resistance
The primary mechanism of resistance to PAA involves specific mutations within the viral gene encoding DNA polymerase.[2][3] These mutations typically occur in conserved regions of the enzyme, altering its structure and reducing the binding affinity of PAA without completely compromising the polymerase's essential function in viral replication.
Key Mutations Conferring PAA Resistance in Herpes Simplex Virus (HSV)
Mutations conferring resistance to PAA in Herpes Simplex Virus (HSV) have been identified in several regions of the DNA polymerase (UL30) gene. Some notable amino acid substitutions include:
-
V714M, A719V, S724N, and T821M: These mutations were identified in HSV-1 strains selected for resistance to foscarnet (a PAA analog).[3]
-
Arginine to Serine at position 842: This non-conservative substitution confers resistance to both PAA and acyclovir.[2]
-
Glutamic acid to Lysine at position 597: This mutation in the tsD9 mutant confers resistance to acyclovir and marginal resistance to PAA.[2]
-
Tyrosine to Histidine substitution: A single amino acid change in a well-conserved region of the DNA polymerase can alter sensitivity to both aphidicolin and PAA.[4]
Comparison with Alternative Antivirals
Several alternative antiviral drugs target viral DNA polymerase, each with its own mechanism of action and resistance profile. This section compares PAA (and its analog foscarnet) with cidofovir, another important antiviral agent.
| Feature | This compound (PAA) / Foscarnet | Cidofovir | Ganciclovir |
| Mechanism of Action | Pyrophosphate analog; directly inhibits viral DNA polymerase by blocking the pyrophosphate binding site.[1][5] | Nucleotide analog of cytosine; competitive inhibitor of dCTP incorporation into viral DNA, leading to chain termination.[6] | Deoxyguanosine analog; competitively inhibits dGTP incorporation and causes chain termination.[6] |
| Activation | Does not require intracellular phosphorylation.[5] | Requires phosphorylation to its active diphosphate form by cellular kinases.[6] | Requires initial phosphorylation by a viral kinase (UL97 in CMV), followed by cellular kinases.[6] |
| Primary Resistance Mutations | Mutations in the viral DNA polymerase gene (e.g., UL54 in CMV, UL30 in HSV).[1] | Mutations in the viral DNA polymerase gene.[1] | Primarily mutations in the viral phosphotransferase gene (UL97 in CMV); less commonly in the DNA polymerase gene.[6] |
| Cross-Resistance | Can occur with ganciclovir-resistant strains that have mutations in the DNA polymerase.[1] | Can occur with ganciclovir and foscarnet-resistant strains with DNA polymerase mutations.[1] | Can occur with cidofovir and foscarnet-resistant strains with DNA polymerase mutations.[1] |
Quantitative Analysis of PAA Resistance
The level of resistance to PAA is quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. This is typically measured using a plaque reduction assay.
| Virus Strain | Mutation in DNA Polymerase | PAA IC50 (µg/mL) | Fold Resistance | Reference |
| HSV-1 (Wild-Type) | None | ~1.0 | 1 | [7] |
| PAA-resistant HSV-1 Mutant | Not specified | >100 | >100 | [7] |
| HSV-1 Recombinant (Y941H) | Y941H | Not significantly increased | - | [8] |
| HSV-1 Recombinant (N961K) | N961K | Significantly increased | - | [8] |
Note: Specific IC50 values can vary between studies and experimental conditions. The table provides illustrative examples.
Experimental Protocols for Validating PAA Resistance
Validating the genetic basis of PAA resistance involves a series of well-defined experimental procedures.
Site-Directed Mutagenesis of the Viral DNA Polymerase Gene
This technique is used to introduce specific mutations into the DNA polymerase gene to confirm their role in conferring PAA resistance.
Protocol:
-
Template Preparation: Isolate the plasmid DNA containing the wild-type viral DNA polymerase gene.
-
Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers.
-
Perform 18-30 cycles of denaturation (95°C), annealing (55-68°C), and extension (68°C).
-
-
Digestion of Parental DNA: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Confirm the presence of the desired mutation by DNA sequencing.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay determines the concentration of an antiviral drug required to inhibit virus-induced cell death (plaque formation).
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the wild-type and mutant viruses.
-
Drug Preparation: Prepare serial dilutions of this compound.
-
Infection: Infect the cell monolayers with a standardized amount of virus (typically 40-80 plaque-forming units per well) in the presence of varying concentrations of PAA. Include a no-drug control.
-
Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a medium containing 0.4% agarose and the corresponding PAA concentration.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days or until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the PAA concentration that reduces the number of plaques by 50% compared to the no-drug control. This is the IC50 value.
DNA Sequencing of the Viral DNA Polymerase Gene
Sequencing the DNA polymerase gene from PAA-resistant viral isolates is essential to identify the specific mutations responsible for the resistance phenotype.
Protocol:
-
Viral DNA Extraction: Isolate viral DNA from infected cell cultures.
-
PCR Amplification: Design primers that flank the entire coding region of the DNA polymerase gene. Amplify the gene using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and polymerase.
-
Sequencing Reaction: Perform Sanger sequencing or next-generation sequencing on the purified PCR product.
-
Sequence Analysis: Align the obtained sequence with the wild-type DNA polymerase gene sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language)
Caption: Experimental workflow for validating PAA resistance mutations.
Caption: Mechanism of PAA action and resistance.
References
- 1. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A single-base change within the DNA polymerase locus of herpes simplex virus type 2 can confer resistance to aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foscarnet - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound-Resistant Mutants of Herpes Simplex Virus: Effect of this compound on Virus Replication and In Vitro Deoxyribonucleic Acid Synthesis in Isolated Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Viral Load Reduction by Phosphonoacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the antiviral efficacy of phosphonoacetic acid (PAA) and its alternatives against various viruses, with a primary focus on herpesviruses. The data presented is compiled from in vitro studies and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development.
Mechanism of Action: Inhibition of Viral DNA Polymerase
This compound and its analogue, foscarnet, are non-nucleoside pyrophosphate analogues that selectively inhibit the DNA polymerase of herpesviruses.[1][2][3] Unlike nucleoside analogues such as acyclovir and ganciclovir, PAA and foscarnet do not require activation by viral thymidine kinase, making them effective against acyclovir-resistant viral strains.[2] They directly bind to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[1][2]
Caption: Mechanism of viral DNA polymerase inhibition by PAA.
Quantitative Comparison of Antiviral Activity
The antiviral activity of this compound and its alternatives is commonly quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the IC50 values obtained from various studies, primarily using plaque reduction assays.
Table 1: In Vitro Antiviral Activity (IC50) Against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference(s) |
| This compound (PAA) | HSV-1 | BSC-1 | ~100 µg/mL (~560 µM) | [4] |
| Foscarnet | HSV-1 | Not Specified | 10 - 130 | [5] |
| HSV-2 | Not Specified | 10 - 130 | [5] | |
| Acyclovir | HSV-1 | Baby Hamster Kidney | 0.85 | [6] |
| HSV-2 | Baby Hamster Kidney | 0.86 | [6] | |
| Ganciclovir | HSV-1 (KOS) | Human Embryonic Lung | 0.07 nM (E-GCV) | [7] |
| HSV-2 (G) | Human Embryonic Lung | 0.0012 µM (E-GCV) | [8] | |
| Cidofovir | HSV-1 | Not Specified | 7.32 µg/mL (~26.4 µM) | [2] |
| HSV-2 | Not Specified | 13.06 µg/mL (~47.1 µM) | [2] |
Table 2: In Vitro Antiviral Activity (IC50) Against Cytomegalovirus (CMV)
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference(s) |
| This compound (PAA) | Human CMV | Not Specified | 50 - 100 µg/mL (~280 - 560 µM) | [9] |
| Foscarnet | Clinical Isolates | Not Specified | ~270 | |
| Ganciclovir | Not Specified | Not Specified | Not Specified | |
| Cidofovir | Not Specified | Not Specified | Not Specified |
Note: Data for Ganciclovir and Cidofovir against CMV were not consistently found in a comparable format within the searched literature.
Experimental Protocols
The following are generalized protocols for common assays used to determine the quantitative antiviral activity of compounds like this compound.
Plaque Reduction Assay
This assay is the gold standard for determining the IC50 of an antiviral compound. It measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero, MRC-5) is prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) and incubated to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Generalized workflow of a plaque reduction assay.
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a molecular biology technique used to amplify and simultaneously quantify a targeted DNA molecule. In virology, it is used to measure the amount of viral DNA or RNA, providing a measure of the viral load.
-
Sample Collection: Samples containing the virus (e.g., cell culture supernatant, plasma) are collected.
-
Nucleic Acid Extraction: Viral DNA or RNA is extracted from the samples.
-
Reverse Transcription (for RNA viruses): If the virus is an RNA virus, the RNA is first converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The viral DNA (or cDNA) is amplified in a real-time PCR instrument using specific primers and a fluorescent probe that binds to the target sequence.
-
Quantification: The instrument measures the fluorescence at each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold (the quantification cycle or Cq value) is inversely proportional to the initial amount of target nucleic acid.
-
Viral Load Calculation: The viral load is calculated by comparing the Cq value of the sample to a standard curve generated from known quantities of the viral nucleic acid. The reduction in viral load due to antiviral treatment is determined by comparing the viral load in treated samples to that in untreated controls.
Discussion and Comparison
This compound demonstrates clear in vitro activity against herpesviruses by directly inhibiting their DNA polymerase. Its efficacy is comparable to that of its analogue, foscarnet. A key advantage of PAA and foscarnet is their effectiveness against viral strains that have developed resistance to nucleoside analogues like acyclovir, which rely on viral thymidine kinase for activation.[2]
However, the clinical use of PAA has been limited due to toxicity concerns. Foscarnet, while approved for clinical use, is associated with nephrotoxicity and electrolyte imbalances.[1] In contrast, acyclovir and ganciclovir are generally better tolerated, although they can also have side effects, and resistance can emerge.
Cidofovir is another alternative that does not require viral thymidine kinase for activation and is effective against a broad spectrum of DNA viruses. However, its use is also limited by nephrotoxicity.
The choice of antiviral agent depends on several factors, including the specific virus, the patient's immune status, the potential for drug resistance, and the drug's toxicity profile. The quantitative data presented in this guide can aid researchers in the preclinical evaluation of new antiviral compounds and in the selection of appropriate controls for their studies.
Conclusion
This compound is a potent inhibitor of herpesvirus replication in vitro, with a mechanism of action that makes it a valuable tool for research and a lead compound for the development of new antiviral therapies. While its clinical application has been hampered by toxicity, its analogue, foscarnet, remains an important therapeutic option for certain drug-resistant herpesvirus infections. The quantitative data and experimental protocols provided in this guide offer a framework for the comparative evaluation of PAA and other antiviral agents, facilitating further research and development in this critical area of medicine.
References
- 1. Antiviral potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet - Wikipedia [en.wikipedia.org]
- 3. Herpes simplex virus resistance and sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound on herpes simplex virus infection of sensory ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing SARS-CoV-2 Viral Clearance Kinetics to Improve the Design of Antiviral Pharmacometric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effect of this compound on the expression of Epstein-Barr viral antigens and virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacies of Gel Formulations Containing Foscarnet, Alone or Combined with Sodium Lauryl Sulfate, against Establishment and Reactivation of Latent Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phosphonoacetic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of phosphonoacetic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling
This compound is a hazardous chemical requiring careful handling. It is classified as harmful if swallowed, a category 1 for causing severe skin corrosion and serious eye damage, and may cause respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[2]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area or within a closed system, such as a chemical fume hood.[1][3]
-
Avoid Dust: Minimize the formation of dust and aerosols during handling.[3]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, as well as moist air and water.[1]
-
Storage: Store containers in a dry, cool, and well-ventilated place.[1][3] Keep containers tightly closed.[1][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[1][3] | Protects against splashes and dust that can cause severe eye damage.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing.[3] | Prevents skin contact, which can lead to severe burns and corrosion.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if dust, irritation, or other symptoms are experienced.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is dictated by its classification as a hazardous substance. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Never discharge this compound into drains or the environment without explicit authorization and adherence to neutralization protocols. [1][3]
Method 1: Hazardous Waste Collection (Primary Recommended Method)
This is the safest and most compliant method for most laboratory settings.
Step 1: Containerization
-
Place waste this compound, including any contaminated materials (e.g., paper towels, weighing boats), into a designated, properly labeled, and sealed hazardous waste container.[4]
-
Ensure the container is compatible with the chemical and is kept closed except when adding waste.[4]
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents.[1]
Step 2: Labeling
-
Clearly label the container with "Hazardous Waste" and "this compound."
-
Include any other components of the waste mixture.
Step 3: Storage and Pickup
-
Store the sealed container in a designated, secure secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Method 2: Neutralization and Sewer Disposal (Use With Extreme Caution)
This method is only permissible if allowed by local and institutional regulations. Some regulations may permit sanitary sewer disposal for small quantities of neutralized acids.[5][6] However, many explicitly forbid it for this compound.[1]
Step 1: Verify Local Regulations
-
Before proceeding, confirm with your institution's Environmental Health & Safety (EHS) office that sewer disposal of neutralized this compound is permitted.
Step 2: Dilution and Neutralization
-
Work in a chemical fume hood.
-
If the waste is concentrated, first dilute it by slowly adding the acid solution to a large volume of cold water to reach a concentration below 10%.[6]
-
Slowly add a weak base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) while stirring.
-
Monitor the pH of the solution. The target pH should be within the range permitted for sewer disposal by your local water authority (typically between 6.0 and 9.0).
Step 3: Disposal
-
Once neutralized, flush the solution down the sanitary sewer with a large volume of running water (at least 100 parts water to 1 part chemical).[6]
Accidental Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[7]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1] Avoid generating dust.[7] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to Method 1.
Quantitative Data Summary
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C2H5O5P | [8] |
| Molecular Weight | 140.03 g/mol | [8] |
| Melting Point | 143 - 146 °C | [7] |
| Water Solubility | 100 mg/mL | [7] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Skin Corrosion/Irritation | Category 1 (Causes severe skin burns) | [1] |
| Serious Eye Damage | Category 1 (Causes serious eye damage) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. echemi.com [echemi.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. epfl.ch [epfl.ch]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | C2H5O5P | CID 546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphonoacetic Acid
For Immediate Reference: Essential Safety and Logistical Information
This document provides crucial safety protocols and logistical plans for the handling and disposal of Phosphonoacetic Acid (PAA), a compound instrumental in antiviral research. Adherence to these guidelines is paramount for ensuring a safe laboratory environment for all personnel.
Understanding the Risks: Hazard Profile of this compound
This compound is a corrosive solid that poses significant health risks upon exposure. It is crucial to be fully aware of its hazard profile before commencing any work.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this compound. While specific breakthrough times for PAA are not readily available, selecting gloves with a thickness of at least 5 mils provides short-term splash protection. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they come into contact with the chemical. |
| Body | Protective Clothing | A lab coat is the minimum requirement. When handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn. Ensure clothing is made of a material that is impervious to corrosive solids. |
| Respiratory | Respirator | A NIOSH-approved N95 dust mask should be used for handling small quantities in a well-ventilated area to prevent inhalation of dust particles. For larger quantities, or if irritation is experienced, a half-mask or full-facepiece respirator with P100 particulate filters is required. A formal respiratory protection program, including fit testing, must be in place. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Key Experimental Protocols
Weighing this compound:
-
Perform all weighing operations within a chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container of this compound with care to avoid generating dust.
-
Close the container tightly immediately after use.
Spill Cleanup:
-
Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, carefully cover the solid with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Neutralize (for small spills): Cautiously neutralize the spill with a weak base such as sodium bicarbonate. Be aware that this may generate heat and fizzing.
-
Collect: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent and water solution, followed by a thorough rinse with water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical component of laboratory safety.
Waste Management Logical Flow
Caption: Logical flow for the safe disposal of this compound waste.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain. While some institutional guidelines may differ, the most conservative and widely recommended practice is to treat it as hazardous chemical waste.
By implementing these detailed safety and logistical plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
